molecular formula C13H24N2O2 B2373900 Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate CAS No. 1515348-08-9

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate

Número de catálogo: B2373900
Número CAS: 1515348-08-9
Peso molecular: 240.347
Clave InChI: LIGAGWJQAVPQAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.347. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)9-14-8-7-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGAGWJQAVPQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Synthesis of Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,10-diazabicyclo[4.3.1]decane scaffold is a rigid, three-dimensional bicyclic amine that has garnered significant interest in medicinal chemistry. Its unique conformational constraints make it an attractive building block for the design of novel therapeutic agents, particularly as ligands for challenging protein targets such as FK506-binding proteins (FKBPs). The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the N10 position yields tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate, a key intermediate that allows for selective functionalization at the N3 position. This guide provides an in-depth overview of the synthetic strategies and experimental protocols for the preparation of this valuable scaffold.

Core Synthetic Strategy: Intramolecular N-Acyliminium Ion Cyclization

The most prevalent and effective strategy for the construction of the 3,10-diazabicyclo[4.3.1]decane core relies on an intramolecular N-acyliminium ion cyclization. This powerful ring-forming reaction involves the generation of a reactive N-acyliminium ion from a suitable precursor, which then undergoes an intramolecular nucleophilic attack to form the bicyclic ring system.

Mechanistic Rationale

The N-acyliminium ion is a highly electrophilic species that can be generated from various precursors, most commonly from the reduction of an N-acylated cyclic amide (a lactam) followed by acid-catalyzed elimination of a leaving group (typically a hydroxyl group). The choice of the starting materials is critical and is dictated by the desired substitution pattern on the final bicyclic product. For the synthesis of the parent 3,10-diazabicyclo[4.3.1]decane skeleton, a suitably substituted piperidine derivative is a logical starting point.

A key precursor for this transformation is a derivative of 6-oxo-2-piperidinecarboxylic acid. This starting material contains the necessary functionalities to elaborate the side chain that will ultimately participate in the cyclization.

Proposed Synthetic Pathway

The following multi-step synthesis is a plausible and efficient route to tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate, based on established methodologies for related structures.

Synthetic Pathway A 1. (S)-6-Oxo-2-piperidinecarboxylic acid C 3. Coupled Product A->C Coupling B 2. Amine B->C D 4. Boc-Protected Intermediate C->D Boc Protection E 5. Lactam Reduction Product D->E DIBAL-H Reduction F 6. N-Acyliminium Ion E->F Acid (e.g., HF) G 7. 3,10-diazabicyclo[4.3.1]decan-2-one derivative F->G Intramolecular Cyclization H 8. Reduced Bicyclic Amine G->H Reduction (e.g., LiAlH4) I 9. tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate H->I Boc Protection of N10

Caption: Proposed synthetic workflow for tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate.

Detailed Experimental Protocol

Step 1: Amide Coupling

The synthesis commences with the coupling of a suitable amine to (S)-6-oxo-2-piperidinecarboxylic acid. For the unsubstituted core, ammonia or a protected equivalent can be used.

  • Reaction: (S)-6-Oxo-2-piperidinecarboxylic acid is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Reagents: A coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) are added. The amine is then introduced.

  • Conditions: The reaction is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 2: Boc Protection

The secondary amine of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group.

  • Reaction: The crude product from the previous step is dissolved in a solvent such as DCM or tetrahydrofuran (THF).

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP) are added.

  • Conditions: The reaction is stirred at room temperature until the starting material is consumed.

  • Work-up: The solvent is removed in vacuo, and the residue is purified by flash column chromatography.

Step 3: Lactam Reduction

The lactam carbonyl is selectively reduced to a hemiaminal.

  • Reaction: The Boc-protected intermediate is dissolved in a dry, aprotic solvent (e.g., toluene or THF) and cooled to a low temperature (typically -78 °C).

  • Reagents: A solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent is added dropwise.

  • Conditions: The reaction is stirred at low temperature for a specific period, and the progress is carefully monitored by TLC to avoid over-reduction.

  • Work-up: The reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated.

Step 4: N-Acyliminium Ion Cyclization

The key ring-forming step is initiated by the addition of a strong acid.

  • Reaction: The crude hemiaminal is dissolved in a suitable solvent that is stable to strong acids, such as acetonitrile or nitromethane.

  • Reagents: A strong acid, such as hydrogen fluoride (HF) in pyridine or a Lewis acid like titanium tetrachloride (TiCl₄), is added at low temperature.

  • Conditions: The reaction is stirred at low temperature and allowed to slowly warm to room temperature.

  • Work-up: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Step 5: Reduction of the Amide

The remaining amide functionality in the newly formed bicyclic system is reduced to the corresponding amine.

  • Reaction: The bicyclic amide is dissolved in a dry, aprotic solvent like THF.

  • Reagents: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at 0 °C.

  • Conditions: The reaction mixture is heated to reflux for several hours.

  • Work-up: The reaction is cooled to 0 °C and quenched sequentially by the careful addition of water, aqueous sodium hydroxide, and then more water (Fieser work-up). The resulting precipitate is filtered off, and the filtrate is concentrated.

Step 6: Final Boc Protection

The N10 amine is selectively protected with a Boc group. The N3 amine is typically less reactive due to steric hindrance.

  • Reaction: The crude diamine is dissolved in a solvent like DCM.

  • Reagents: A sub-stoichiometric amount of Boc₂O is added, often in the presence of a mild base.

  • Conditions: The reaction is stirred at room temperature, and the formation of the mono-Boc protected product is monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is concentrated, and the desired product is isolated by column chromatography.

Quantitative Data Summary

StepReactionKey ReagentsTypical SolventTemperatureYield (%)
1Amide CouplingHATU, DIPEADMFRoom Temp.80-95
2Boc ProtectionBoc₂O, Et₃NDCMRoom Temp.>95
3Lactam ReductionDIBAL-HToluene-78 °C70-85
4N-Acyliminium Ion CyclizationHF-PyridineMeCN0 °C to RT50-70
5Amide ReductionLiAlH₄THFReflux75-90
6Boc ProtectionBoc₂ODCMRoom Temp.60-80

Note: Yields are estimates based on similar transformations and may vary depending on the specific substrate and reaction conditions.

Mechanistic Visualization

N-Acyliminium Ion Cyclization cluster_0 N-Acyliminium Ion Formation and Cyclization A Hemiaminal Intermediate B N-Acyliminium Ion A->B H+, -H2O C Bicyclic Product B->C Intramolecular Attack

Caption: Key mechanistic transformation: Formation of the N-acyliminium ion and subsequent intramolecular cyclization.

Conclusion

The synthesis of tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate is a challenging but achievable goal for the experienced synthetic chemist. The key to a successful synthesis lies in the strategic application of an intramolecular N-acyliminium ion cyclization. Careful control of reaction conditions, particularly during the reduction and cyclization steps, is paramount to achieving good yields and purity. The resulting Boc-protected bicyclic amine is a valuable building block for the synthesis of a wide range of biologically active molecules, and the methodologies described herein provide a solid foundation for its preparation in a laboratory setting.

References

  • Sasaki, T., Eguchi, S., & Kiriyama, T. (1971). Synthesis and some conformational observations on the 3,10-diazabicyclo[4.3.1]decane system. The Journal of Organic Chemistry, 36(15), 2061–2065. [Link][1]

  • Pomplun, S., Wang, Y., Kirschner, A., Kozany, C., Bracher, A., & Hausch, F. (2015). Rational Design and Asymmetric Synthesis of Potent and Neurotrophic Ligands for FK506-Binding Proteins (FKBPs). Angewandte Chemie International Edition, 54(1), 345-348. [Link]

  • Hausch, F., et al. (2021). Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders. Patent WO2021175848A1. [1]

  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. Arkivoc, 2013(4), 240-250. [Link][2][3]

  • Griffith, D. R., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 19, 1615–1619. [Link][4][5]

Sources

The Indispensable Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Strategic Implementation and Mechanistic Causality

In the intricate tapestry of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of protective moieties available to the synthetic chemist, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, particularly for the safeguarding of amine functionalities. Its widespread adoption in academia and industry, from peptide synthesis to the development of complex pharmaceuticals, is a testament to its remarkable balance of stability and controlled lability.[1] This in-depth technical guide provides a comprehensive exploration of the Boc protecting group, delving into the mechanistic underpinnings of its application, offering field-proven experimental protocols, and elucidating the causal logic behind its strategic deployment in complex synthetic endeavors.

The Fundamental Chemistry of the Boc Group: A Tale of Stability and Selective Cleavage

The Boc group, a carbamate by classification, effectively masks the nucleophilic and basic nature of primary and secondary amines.[2] This protection is robust enough to withstand a broad spectrum of non-acidic reagents, including bases, nucleophiles, and reducing agents, rendering it an invaluable tool for chemoselective transformations.[2][3]

The genius of the Boc group lies in its acid-labile nature.[2][4] It is readily cleaved under acidic conditions, a characteristic that forms the bedrock of its utility in orthogonal protection strategies, allowing for the selective deprotection of one functional group in the presence of others.[2][3][4]

The Art of Introduction: Boc Protection of Amines

The most prevalent and efficient method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of Boc Protection

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[5] This attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group, which then decomposes into the innocuous byproducts tert-butanol and carbon dioxide.[2][5]

Boc_Protection_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse & Elimination Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of Leaving Group

Caption: Mechanism of Boc protection of an amine with (Boc)₂O.

Experimental Protocol: General Procedure for Boc Protection

This protocol provides a robust and widely applicable method for the N-Boc protection of primary and secondary amines.

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture of Dioxane/Water)[6]

  • Base (optional, e.g., Triethylamine (TEA), Sodium hydroxide (NaOH), or 4-Dimethylaminopyridine (DMAP))[2][7]

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • If a base is required, add it to the solution. The choice of base depends on the substrate and reaction conditions. For amino acids, an aqueous base like NaOH is often used.[2]

  • Add di-tert-butyl dicarbonate (typically 1.05-1.2 equivalents) to the stirred solution. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution to remove the base and any water-soluble byproducts.

  • The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc protected amine.

  • Purification, if necessary, is typically achieved by column chromatography.

Note: In many cases, particularly with aliphatic amines, the reaction proceeds cleanly without the need for a base.[2]

The Controlled Release: Boc Deprotection Strategies

The selective removal of the Boc group is a critical step in many synthetic sequences. The choice of deprotection method is dictated by the overall synthetic strategy and the presence of other acid-sensitive functional groups in the molecule.

Acid-Catalyzed Deprotection: The Workhorse Method

The most common method for Boc deprotection involves the use of strong acids. Trifluoroacetic acid (TFA) is the reagent of choice in many applications, particularly in solid-phase peptide synthesis (SPPS), due to its high efficiency and volatility, which simplifies its removal from the product.

The deprotection mechanism is an acid-catalyzed elimination process:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.

  • Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding amine salt (e.g., a trifluoroacetate salt).

Boc_Deprotection_Mechanism BocAmine R-NH-Boc ProtonatedBoc Protonated Intermediate BocAmine->ProtonatedBoc H_plus H⁺ H_plus->ProtonatedBoc Protonation CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Cleavage tButylCation (*t*-Bu)⁺ ProtonatedBoc->tButylCation AmineSalt R-NH₃⁺ CarbamicAcid->AmineSalt Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

This protocol is a standard procedure for the removal of a Boc group from an amine in solution.

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution. A typical concentration of TFA is 20-50% (v/v) in DCM.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Note: If the amine TFA salt is the desired product, the basic work-up (step 6) should be omitted.

Alternative Deprotection Methods

While TFA is widely used, certain substrates may be sensitive to its strongly acidic nature. In such cases, alternative deprotection methods can be employed.

Deprotection MethodReagents and ConditionsAdvantagesDisadvantages
Milder Acidic Conditions 4M HCl in 1,4-dioxane or ethyl acetate, room temperature.Cost-effective, readily available.Can be less selective, potential for chlorinated byproducts.
Lewis Acid Catalysis Iron(III) salts (e.g., FeCl₃), catalytic amounts.[8][9]Selective, catalytic, and environmentally greener.[9]May not be suitable for all substrates.
Thermal Deprotection Heating in a suitable solvent."Green" alternative, avoids strong acids.Requires high temperatures, potential for side reactions.

Orthogonality: The Boc Group in Complex Synthesis

A key advantage of the Boc protecting group is its orthogonality with other common amine protecting groups.[2] This allows for the selective deprotection of one group while others remain intact, a crucial aspect of complex multi-step syntheses like solid-phase peptide synthesis (SPPS).

  • Orthogonal to Fmoc: The Boc group is stable to the basic conditions (e.g., piperidine) used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][3]

  • Orthogonal to Cbz: The Boc group is stable to the catalytic hydrogenation conditions (e.g., H₂/Pd-C) used to cleave the benzyloxycarbonyl (Cbz or Z) group.[2][6]

This orthogonality allows for intricate synthetic strategies where different amine functionalities can be selectively unmasked at various stages of a synthesis.

The Boc Group in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was a foundational element in the development of SPPS, a revolutionary technique for the synthesis of peptides.[1] In Boc-based SPPS, the N-terminal α-amino group of the growing peptide chain is protected with a Boc group, which is removed at each cycle using TFA. The side chains of trifunctional amino acids are protected with more acid-stable groups that are cleaved only at the final step of the synthesis, typically with a strong acid like hydrofluoric acid (HF).

SPPS_Cycle Start Start with Resin-Bound Boc-Amino Acid Deprotection Boc Deprotection (TFA) Start->Deprotection Neutralization Neutralization Deprotection->Neutralization Coupling Coupling of next Boc-Amino Acid Neutralization->Coupling Wash Wash Coupling->Wash End Repeat Cycle Wash->End End->Deprotection

Caption: The cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

While the milder Fmoc-based SPPS has become more prevalent, Boc chemistry remains highly relevant, particularly for the synthesis of long or "difficult" peptide sequences that are prone to aggregation.[1]

Conclusion: A Timeless Tool for the Synthetic Chemist

The tert-butyloxycarbonyl protecting group, for over half a century, has proven to be an exceptionally reliable and versatile tool in the hands of organic chemists. Its predictable stability, coupled with the ease and selectivity of its removal, has cemented its place in the canon of protecting group chemistry. A thorough understanding of its mechanistic nuances and the strategic application of its protection and deprotection protocols are essential for any researcher, scientist, or drug development professional engaged in the art and science of organic synthesis. The continued evolution of milder and more selective deprotection methods further ensures that the Boc group will remain an indispensable component of the synthetic chemist's toolkit for years to come.

References

  • Benchchem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Benchchem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • RSC Publishing. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)
  • Benchchem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
  • Benchchem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • Benchchem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Benchchem. (2025). literature review of Boc vs. Cbz protecting groups.
  • Methods in Molecular Biology. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • Chinese Chemical Letters.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Molecules. (2018).
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • The Journal of Organic Chemistry. (2006, September 9). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines.
  • Benchchem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Digital CSIC. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii).
  • ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Scribd. Rapid N-Boc Deprotection with TFA.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • Master Organic Chemistry. (2018, June 7).
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • GenScript. Terminology of Antibody Drug for Boc Deprotection.
  • YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group.
  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
  • RSC Advances. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 14). Acids.
  • Biochempeg.
  • Benchchem. (2025).
  • YouTube. (2022, December 15). Boc Deprotection Mechanism | Organic Chemistry.
  • Benchchem. (2025). Technical Support Center: Stability of the Boc Protecting Group.
  • TCI Chemicals. Protecting Agents.
  • Benchchem. (2025). The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide.
  • Sigma-Aldrich. BOC-ON.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • Wikipedia.

Sources

Methodological & Application

Application Note: Advanced Purification Strategies for tert-Butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

Conformationally restricted bridged bicyclic diazepanes, particularly tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate , have emerged as highly valuable piperazine bioisosteres and bifunctional scaffolds in modern drug discovery[1]. This specific building block is frequently utilized in the synthesis of high-affinity ligands for FK506-binding proteins (FKBPs)[2][3] and novel CHD1 antagonists targeting PTEN-deficient prostate cancer[4].

The structural dichotomy of this molecule—featuring a highly basic, free secondary amine at the N3 position and an acid-labile tert-butyloxycarbonyl (Boc) protected amine at the N10 position—presents unique purification challenges. This application note details field-proven, self-validating protocols to isolate this compound with >95% purity while preventing premature protecting group cleavage.

Quantitative Physicochemical Data

To establish a baseline for purification logic, the quantitative properties of the target compound are summarized below:

PropertyValue / Specification
IUPAC Name tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate
CAS Number 1515348-08-9[1]
Molecular Weight 240.34 g/mol [1]
Chemical Formula C13​H24​N2​O2​ [1]
Estimated pKa (N3 Amine) ~9.5 – 10.2 (Highly basic)
Boc Stability Threshold Unstable at pH < 2.0; Stable at pH > 3.5

Strategic Rationale & Causality (The "Why" Behind the Method)

Standard purification workflows often fail for this class of compounds due to two primary mechanisms:

  • Acid-Mediated Boc Cleavage: Traditional basic amine extractions utilize 1M HCl (pH ~0). Exposing the N10-Boc group to this highly acidic environment, even briefly, causes rapid deprotection, leading to the formation of the highly polar, water-soluble 3,10-diazabicyclo[4.3.1]decane diamine, which is subsequently lost in the aqueous waste.

  • Irreversible Silanol Binding: If crude mixtures are loaded directly onto standard bare silica ( SiO2​ ), the free N3 secondary amine acts as a strong hydrogen-bond donor/acceptor. It interacts aggressively with the acidic silanol groups on the silica surface, resulting in severe chromatographic tailing, poor resolution, and irreversible adsorption.

The Solution: We employ a chemoselective liquid-liquid extraction using a weak organic acid (Citric Acid) to safely protonate the N3 amine without breaching the Boc stability threshold, followed by normal-phase chromatography utilizing a dynamic silanol-masking mobile phase.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Boc-Diazepane + Impurities) Extract Liquid-Liquid Extraction (10% Citric Acid, pH 3.5) Crude->Extract AqPhase Aqueous Phase (Protonated N3 Amine) Extract->AqPhase Retains Product OrgPhase Organic Phase (Neutral Impurities) Extract->OrgPhase Discard Basify Basification Step (Na2CO3 to pH 10) AqPhase->Basify Extract2 Back-Extraction (DCM or EtOAc) Basify->Extract2 Flash Flash Chromatography (DCM/MeOH/NH4OH) Extract2->Flash Pure Pure Target Compound (>95% Purity) Flash->Pure

Workflow for the isolation of Boc-protected diazabicyclo[4.3.1]decane.

Protocol I: Chemoselective Acid-Base Extraction

This protocol isolates the target amine from neutral and acidic impurities while preserving the N10-Boc group.

Materials: Ethyl acetate (EtOAc), 10% (w/v) aqueous Citric Acid, 2M NaOH or solid Na2​CO3​ , Dichloromethane (DCM), Ninhydrin stain.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude reaction mixture in EtOAc (approx. 10 mL per gram of crude).

  • Mild Acidic Extraction: Wash the organic layer with 10% aqueous citric acid (3 × 10 mL). Causality: Citric acid buffers the aqueous layer at pH ~3.5. This is acidic enough to fully protonate the N3 amine (driving it into the aqueous phase) but mild enough to prevent N10-Boc hydrolysis.

  • Phase Separation & Self-Validation: Separate the layers.

    • Validation Check: Spot a drop of the aqueous layer onto a TLC plate, heat with Ninhydrin stain. A deep purple/brown spot confirms the target amine is safely in the aqueous phase. Do not discard the organic layer until this is confirmed.

  • Basification: Cool the combined aqueous layers in an ice bath (0–5 °C). Slowly add solid Na2​CO3​ or dropwise 2M NaOH until the pH reaches 10–11 (verify with pH paper). Causality: Cooling prevents exothermic degradation during neutralization. The high pH deprotonates the N3 amine, rendering it lipophilic again.

  • Back-Extraction: Extract the basified aqueous layer with DCM (3 × 15 mL).

  • Drying & Concentration: Combine the DCM layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the semi-pure product.

Protocol II: Amine-Optimized Flash Chromatography

If further purification is required (e.g., to separate structurally similar amine byproducts), chromatography is necessary.

Chromatographic Gradient Optimization Data
ParameterStandard Silica ( SiO2​ )Amine-Functionalized Silica (KP-NH)
Primary Solvent Dichloromethane (DCM)Ethyl Acetate (EtOAc)
Polar Modifier Methanol (MeOH), 5–15%Hexane, 20–80%
Basic Additive Aqueous NH4​OH (1–2%)None Required
Retention Factor ( Rf​ ) ~0.25 (at 90:9:1 DCM/MeOH/ NH4​OH )~0.30 (at 50:50 EtOAc/Hexane)
Peak Shape Moderate TailingSharp, Symmetrical

Step-by-Step Methodology (Standard Silica Route):

  • Mobile Phase Preparation: Prepare a solvent system of DCM : MeOH : 28% aq. NH4​OH in a 90:9:1 ratio.

    • Causality: The ammonia dynamically coats the silica column, neutralizing the acidic silanols. This prevents the N3 amine of the target compound from binding irreversibly to the stationary phase, ensuring mass recovery and sharp peaks.

  • Column Equilibration: Pre-flush the silica column with 3 column volumes (CV) of the mobile phase to establish the basic environment.

  • Loading: Dissolve the semi-pure extract in a minimum volume of DCM and load it onto the column.

  • Elution & Fraction Collection: Elute using the 90:9:1 isocratic system.

  • Self-Validation (Fraction Analysis): Spot fractions on TLC. Elute with the same solvent system. Stain with Ninhydrin. The target compound will appear as a distinct spot (typically Rf​ ~0.25).

  • Isolation: Pool the product-containing fractions and evaporate. Note: Co-evaporate with a small amount of toluene or ether to remove residual ammonia and methanol completely.

Analytical Validation Standards

To confirm the integrity of the purified tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate, perform the following checks:

  • LC-MS (ESI+): Look for the [M+H]+ pseudo-molecular ion at m/z 241.2. A minor peak at m/z 185.2 ( [M+H−tBu]+ ) is a common in-source fragmentation artifact for Boc-protected amines[1].

  • 1H NMR ( CDCl3​ ): Confirm the presence of the intact Boc group by identifying a strong, sharp singlet integrating to 9 protons at approximately δ 1.40 - 1.48 ppm.

References

  • EnamineStore Product Catalog. "tert-butyl 3,10-diazabicyclo[4.3.
  • Hausch, F., et al. "Design and synthesis of bicyclic ligands for the FK506-binding proteins 51 and 52." Ludwig-Maximilians-Universität München (LMU).
  • Patent WO2021175848A1. "Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders.
  • Wang, Y., et al. "Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer.

Sources

Application Notes and Protocols for the Utilization of tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate in the Development of Novel Therapeutics for Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating prevalence of stress-related psychiatric disorders, such as anxiety, depression, and post-traumatic stress disorder (PTSD), necessitates the exploration of innovative therapeutic strategies. A promising avenue of research focuses on the modulation of the glucocorticoid receptor (GR) signaling pathway, a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the physiological response to stress. The co-chaperone protein FKBP51 (FK506-binding protein 5) has emerged as a critical negative regulator of GR sensitivity and a genetically validated risk factor for these disorders. Consequently, the development of potent and selective FKBP51 inhibitors represents a highly viable approach for novel antidepressant and anxiolytic agents. The 3,10-diazabicyclo[4.3.1]decane scaffold has been identified as a privileged motif for the design of such inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate , a key synthetic intermediate, in the discovery and preclinical evaluation of novel FKBP51-targeting therapeutics for psychiatric disorders.

Introduction: The Therapeutic Rationale for Targeting FKBP51

Stress-related psychiatric disorders are characterized by a dysregulation of the HPA axis, often leading to impaired GR function and a blunted response to cortisol.[1][2] FKBP51, a member of the immunophilin family, plays a pivotal role in this process. Upon stress-induced cortisol release, GR translocates to the nucleus to regulate the transcription of target genes. FKBP51 is part of the chaperone complex that binds to GR in its apo-state. High levels of FKBP51 reduce the binding affinity of GR for cortisol, thereby dampening the negative feedback signal and prolonging the stress response.[3][4] Genetic association studies have repeatedly linked polymorphisms in the FKBP5 gene with an increased risk for developing depression, anxiety, and PTSD, particularly in individuals who have experienced early life adversity.[3][5]

The therapeutic hypothesis is that by inhibiting FKBP51, it is possible to restore GR sensitivity, enhance the negative feedback of the HPA axis, and thereby produce antidepressant and anxiolytic effects. The diazabicyclo[4.3.1]decane scaffold has proven to be a valuable starting point for the synthesis of potent and selective FKBP51 inhibitors.[6][7] The title compound, tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate, serves as a crucial building block in the chemical synthesis of these novel therapeutic candidates. The tert-butyloxycarbonyl (Boc) group acts as a protecting group for one of the nitrogen atoms of the diazabicyclic core, allowing for selective modification of the other nitrogen to generate a library of derivatives for structure-activity relationship (SAR) studies.[8]

Mechanism of Action: FKBP51 Inhibition and GR Signaling

The primary mechanism through which FKBP51 inhibitors are thought to exert their therapeutic effects is by modulating the GR signaling cascade. The following diagram illustrates the proposed mechanism of action.

FKBP51_MoA cluster_0 Normal Stress Response cluster_1 Therapeutic Intervention Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Nucleus Nucleus GR->Nucleus Translocation FKBP51 FKBP51 FKBP51->GR Inhibits Cortisol Binding Hsp90 Hsp90 Hsp90->GR Chaperones GRE Glucocorticoid Response Element (GRE) Nucleus->GRE Gene_Transcription Gene Transcription (Negative Feedback) GRE->Gene_Transcription FKBP51_Inhibitor FKBP51 Inhibitor (e.g., Diazabicyclo[4.3.1]decane derivative) FKBP51_cluster FKBP51 FKBP51_Inhibitor->FKBP51_cluster GR_active GR (High Affinity) Nucleus_active Nucleus GR_active->Nucleus_active Translocation GRE_active GRE Nucleus_active->GRE_active Gene_Transcription_enhanced Enhanced Gene Transcription (Restored Feedback) GRE_active->Gene_Transcription_enhanced Cortisol_active Cortisol Cortisol_active->GR_active

Caption: Proposed mechanism of action of FKBP51 inhibitors in restoring glucocorticoid receptor signaling.

Synthetic Application of tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate

The title compound is a key intermediate for the synthesis of various FKBP51 inhibitors. The Boc protecting group on the N10 position allows for selective functionalization of the N3 position. A general synthetic workflow is outlined below.

Synthetic_Workflow Start tert-butyl 3,10-diazabicyclo[4.3.1] decane-10-carboxylate Step1 Functionalization at N3 (e.g., Acylation, Alkylation, Sulfonylation) Start->Step1 Intermediate N3-Functionalized Intermediate Step1->Intermediate Step2 Deprotection of N10 (e.g., TFA, HCl) Intermediate->Step2 Final_Scaffold 3,10-diazabicyclo[4.3.1]decane Scaffold Step2->Final_Scaffold Step3 Further Derivatization at N10 (Library Synthesis) Final_Scaffold->Step3 Final_Compounds Active FKBP51 Inhibitors Step3->Final_Compounds

Caption: General synthetic workflow for the derivatization of the title compound.

In Vitro Evaluation Protocols

Fluorescence Polarization (FP) Competition Assay for FKBP51 Binding Affinity

This assay is a robust and high-throughput method to determine the binding affinity (Ki) of test compounds for FKBP51.[9][10] It relies on the competition between the test compound and a fluorescently labeled ligand (tracer) for binding to the FKBP51 protein.

Principle: A fluorescently labeled tracer, when bound to the larger FKBP51 protein, rotates slowly in solution, resulting in a high fluorescence polarization value. When an unlabeled test compound with affinity for FKBP51 is introduced, it displaces the tracer. The smaller, unbound tracer rotates more rapidly, leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the binding affinity of the test compound.[11][12]

Materials:

  • Recombinant human FKBP51 protein

  • Fluorescently labeled tracer (e.g., a derivative of a known pan-FKBP ligand)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well, non-binding, black microplates

  • Test compounds dissolved in DMSO

  • Fluorescence polarization plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of FKBP51 protein in assay buffer. The final concentration in the assay should be determined empirically but is typically in the low nanomolar range.

    • Prepare a stock solution of the fluorescent tracer in assay buffer. The final concentration should be low (e.g., 1-5 nM) and ideally below its Kd for FKBP51 to ensure a good assay window.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Assay Procedure:

    • To each well of the 384-well plate, add the following in order:

      • Assay buffer

      • Test compound solution

      • FKBP51 protein solution

    • Incubate for 15-30 minutes at room temperature to allow for pre-equilibration of the protein and inhibitor.

    • Add the fluorescent tracer solution to all wells.

    • Incubate the plate for at least 1 hour at room temperature, protected from light, to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The raw polarization data (in milli-polarization units, mP) is plotted against the logarithm of the test compound concentration.

    • The data are fitted to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

    • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer), where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is the dissociation constant of the tracer for FKBP51.

ParameterTypical Value/RangeNotes
FKBP51 Concentration10-50 nMOptimize for a sufficient assay window.
Tracer Concentration1-10 nMKeep below the Kd of the tracer for FKBP51.
Incubation Time1-2 hoursEnsure binding equilibrium is reached.
DMSO Concentration< 1%Minimize solvent effects.

In Vivo Preclinical Evaluation Protocols

The following protocols describe well-validated rodent models for assessing the anxiolytic and antidepressant-like effects of novel FKBP51 inhibitors derived from the tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate scaffold.

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5][13][14] The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[15]

Protocol:

  • Acclimation: Habituate the mice to the testing room for at least 1 hour before the test.[16]

  • Drug Administration: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).[5]

  • Test Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.[14]

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Behavioral Parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotor activity.[15]

Chronic Social Defeat Stress (CSDS) for Depression-Like Behavior

The CSDS model has excellent face, construct, and predictive validity for studying the neurobiology of depression and for screening potential antidepressant compounds.[1][2][3]

Protocol:

  • Aggressor Screening: Screen and select aggressive male CD-1 mice.

  • Social Defeat Phase (10 days):

    • Each day, place a C57BL/6J mouse (the subject) in the home cage of a different aggressive CD-1 mouse for a 5-10 minute physical interaction.[3]

    • Following the physical defeat, house the subject mouse in the same cage as the aggressor but separated by a clear, perforated divider for the next 24 hours. This allows for continuous sensory stress without physical contact.[1]

    • Repeat this procedure for 10 consecutive days, with a new aggressor each day.

  • Drug Administration: Administer the test compound or vehicle daily during the social defeat phase or during a subsequent treatment period.

  • Social Interaction Test (Day 11):

    • Place the subject mouse in an open field arena with a small wire-mesh enclosure at one end.

    • Session 1 (No Target): Measure the time the subject mouse spends in the "interaction zone" around the empty enclosure for 2.5 minutes.

    • Session 2 (Target Present): Place an unfamiliar, non-aggressive CD-1 mouse inside the enclosure and again measure the time the subject mouse spends in the interaction zone for 2.5 minutes.

  • Data Analysis:

    • Calculate a social interaction ratio (time in interaction zone with target / time in interaction zone without target).

    • A ratio of less than 1 is indicative of social avoidance and a depression-like phenotype.

    • An effective antidepressant compound will significantly increase the social interaction ratio in the defeated mice compared to the vehicle-treated defeated group.[2]

Formulation and Administration Considerations for In Vivo Studies

The route of administration and formulation of the test compound are critical for obtaining reliable in vivo data.

  • Solubility: Diazabicyclo[4.3.1]decane derivatives may have limited aqueous solubility. It is crucial to develop a suitable vehicle for administration. Common vehicles include saline with a small percentage of a solubilizing agent like Tween-80 or DMSO, or a suspension in a vehicle like 0.5% carboxymethylcellulose.

  • Route of Administration: The choice of administration route depends on the compound's properties and the experimental design.[17]

    • Intraperitoneal (i.p.) injection: Often used for initial screening due to its relative ease and rapid absorption.

    • Oral gavage (p.o.): Preferred for assessing oral bioavailability and for chronic dosing studies.

    • Subcutaneous (s.c.) injection: Can provide a more sustained release of the compound.

  • Dose-Response Studies: It is essential to perform dose-response studies to determine the optimal therapeutic dose of the test compound. This involves testing a range of doses and observing the effects on the behavioral parameters of interest.

Conclusion

The strategic targeting of FKBP51 with novel small molecule inhibitors represents a promising therapeutic approach for the treatment of a range of stress-related psychiatric disorders. The tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate is a valuable and versatile starting material for the synthesis of such inhibitors. The protocols outlined in this document provide a comprehensive framework for the in vitro and in vivo evaluation of these compounds, from initial binding affinity determination to preclinical assessment of anxiolytic and antidepressant-like efficacy. By employing these standardized and validated methodologies, researchers can effectively advance the development of this novel class of therapeutics for the benefit of patients suffering from these debilitating conditions.

References

  • Golden, S. A., Covington, H. E., 3rd, Berton, O., & Russo, S. J. (2011). A standardized protocol for repeated social defeat stress in mice. Nature protocols, 6(8), 1183–1191. [Link]

  • Krishnan, V., Han, M. H., Graham, D. L., Berton, O., Renthal, W., Russo, S. J., ... & Nestler, E. J. (2007). Molecular adaptations underlying susceptibility and resistance to social defeat in brain reward regions. Cell, 131(2), 391-404. [Link]

  • Berton, O., McClung, C. A., Dileone, R. J., Krishnan, V., Renthal, W., Russo, S. J., ... & Nestler, E. J. (2006). Essential role of BDNF in the mesolimbic dopamine pathway in social defeat stress. Science, 311(5762), 864-868. [Link]

  • Binder, E. B. (2009). The role of FKBP5, a co-chaperone of the glucocorticoid receptor in the pathogenesis and therapy of affective and anxiety disorders. Psychoneuroendocrinology, 34, S186-S195. [Link]

  • Hartmann, J., Wagner, K. V., Gaali, S., Kirschner, A., Kozany, C., Rüther, G., ... & Schmidt, M. V. (2015). Pharmacological inhibition of the psychiatric risk factor FKBP51 has anxiolytic properties. The Journal of Neuroscience, 35(24), 9007-9016. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of visualized experiments: JoVE, (22), e1088. [Link]

  • Leo, L. M., & E, L. T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]

  • IACUC, University of Iowa. (n.d.). Elevated Plus Maze. Retrieved from [Link]

  • Gaali, S., Kirschner, A., Cuboni, S., Hartmann, J., Kozany, C., Balsevich, G., ... & Hausch, F. (2015). Selective inhibitors of the psychiatric risk factor FKBP51 are potent and efficacious in preclinical models of depression. Angewandte Chemie International Edition, 54(26), 7644-7648. [Link]

  • Holt, D. A., Luengo, J. I., Yamashita, D. S., Oh, H. J., Konialian, A. L., Yen, H. K., ... & Dininno, F. (1993). Design and synthesis of novel FKBP inhibitors. Journal of the American Chemical Society, 115(21), 9925-9938. [Link]

  • Zannetti, C., & Bracher, A. (2021). Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51. ACS chemical biology, 16(10), 1835–1846. [Link]

  • Bischoff, M., Sippel, C., Bracher, A., & Hausch, F. (2014). Stereoselective construction of the 5-hydroxy diazabicyclo [4.3. 1] decane-2-one scaffold, a privileged motif for FK506-binding proteins. Organic letters, 16(19), 5254-5257. [Link]

  • Hausch, F., & Bracher, A. (2015). Diazabicyclo[4.3.
  • Cornish, V. W., & S. tsukubaensis Culture. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(38), 5043–5051. [Link]

  • Gee, K. R., & Posner, B. A. (2018). A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37• RPN13. Biochemistry, 57(22), 3126–3133. [Link]

  • Gaali, S., & Hausch, F. (2016). Design and synthesis of selective ligands for the FK506-binding protein 51. Future Medicinal Chemistry, 8(12), 1403-1418. [Link]

  • Wang, T. (2016). Design and synthesis of bicyclic ligands for the FK506-binding proteins 51 and 52. [Link]

  • Codagnone, M., Gaskin, P. L. R., Goulding, S. P., O'Leary, O. F., & Cryan, J. F. (2022). Inhibition of FKBP51 induces stress resilience and alters hippocampal neurogenesis. Translational psychiatry, 12(1), 384. [Link]

  • BMG Labtech. (2023, September 11). Competition assay of calcitonin & amylin agonists. [Link]

  • Kiss, B., Horváth, I., Szabó, A., Tantos, Á., & Ovádi, J. (2019). High throughput competitive fluorescence polarization assay reveals functional redundancy in the S100 protein family. bioRxiv. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the analysis of tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). This bicyclic diamine scaffold is of significant interest in medicinal chemistry and drug discovery. Accurate mass determination and structural elucidation are critical for reaction monitoring, purity assessment, and metabolic stability studies. Herein, we detail a robust protocol for sample preparation, LC separation, and mass spectrometric analysis, including an in-depth discussion of the characteristic fragmentation patterns observed for this class of molecules under electrospray ionization (ESI) conditions.

Introduction: The Significance of Bicyclic Diamines

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate is a key building block in the synthesis of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique scaffold for presenting pharmacophoric elements in a defined spatial orientation. The tert-butoxycarbonyl (Boc) protecting group is commonly employed in organic synthesis to temporarily mask the reactivity of one of the amine functionalities, allowing for selective chemical modifications at the other nitrogen atom.[1][2][3]

Mass spectrometry is an indispensable tool for the characterization of such synthetic intermediates and final products. It provides precise molecular weight information and, through tandem mass spectrometry (MS/MS), offers valuable structural insights by inducing and analyzing fragment ions.[4] This note serves as a practical guide for researchers utilizing this compound, ensuring reliable and reproducible analytical results.

Experimental Workflow: A Systematic Approach

The successful analysis of tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate by LC-MS requires a systematic approach, from sample preparation to data interpretation. The following workflow is recommended for achieving high-quality data.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis reconstitution Reconstitution in Organic Solvent dilution Serial Dilution to 1-10 µg/mL reconstitution->dilution Initial Concentration ~1 mg/mL injection Sample Injection dilution->injection separation Reversed-Phase C18 Gradient Elution injection->separation ionization Electrospray Ionization (ESI+) separation->ionization ms1 Full Scan MS (MS1) (m/z 100-500) ionization->ms1 ms2 Data-Dependent MS/MS (TopN Fragments) ms1->ms2 Precursor Selection mass_extraction Extract Ion Chromatograms (XICs) ms2->mass_extraction fragment_analysis Fragmentation Pathway Analysis mass_extraction->fragment_analysis

Figure 1: Recommended workflow for LC-MS analysis.

Detailed Protocols

Sample Preparation

Proper sample preparation is crucial to prevent contamination of the LC-MS system and to ensure accurate quantification and identification.[5]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a stock solution of 1 mg/mL.[5]

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL. This concentration range is generally optimal for modern ESI sources to avoid detector saturation.

  • Filtration: If any particulate matter is visible, filter the final working solution through a 0.22 µm syringe filter to prevent clogging of the LC system.

  • Vials: Use low-adsorption autosampler vials to minimize sample loss, especially at low concentrations.

Liquid Chromatography Parameters

A reversed-phase chromatographic method is suitable for the separation of this moderately polar compound from potential impurities.

ParameterRecommended ValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for this type of analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 5 minutesA standard gradient to elute the compound and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 2-5 µLBalances sensitivity with the risk of overloading the column.
Mass Spectrometry Parameters

Positive mode electrospray ionization (ESI+) is the preferred method due to the presence of two basic nitrogen atoms, which are readily protonated.

ParameterRecommended ValueRationale
Ionization Mode ESI Positive (ESI+)The two amine groups are easily protonated.[6]
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume for efficient ionization.
Gas Temperature 300 - 350 °CFacilitates desolvation of the analyte ions.
Gas Flow 8 - 12 L/minAids in desolvation and prevents solvent clusters.
Nebulizer Pressure 35 - 45 psigCreates a fine spray for efficient droplet formation.
MS1 Scan Range m/z 100 - 500Covers the expected mass of the parent ion and potential adducts.
MS/MS Collision Energy 10-40 eV (Ramped)A range of energies is used to generate a rich fragmentation spectrum.

Expected Results and Data Interpretation

Molecular Ion and Adducts

The chemical formula for tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate is C₁₃H₂₄N₂O₂. The expected monoisotopic mass is 240.1838 Da.[7] In positive ion mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺.

Ion SpeciesChemical FormulaCalculated Monoisotopic Mass (m/z)
[M+H]⁺[C₁₃H₂₅N₂O₂]⁺241.1911
[M+Na]⁺[C₁₃H₂₄N₂O₂Na]⁺263.1730
[M+K]⁺[C₁₃H₂₄N₂O₂K]⁺279.1469

Table 1: Predicted m/z values for common adducts.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion at m/z 241.1911 is expected to yield a characteristic fragmentation pattern dominated by losses from the Boc protecting group. This is a well-documented fragmentation pathway for Boc-protected amines.[1][2][8]

The primary fragmentation events are:

  • Loss of Isobutylene (C₄H₈): A neutral loss of 56.0626 Da, often through a McLafferty-like rearrangement, results in a carbamic acid intermediate.[9]

  • Loss of Carbon Dioxide (CO₂): The carbamic acid intermediate readily loses CO₂, a neutral loss of 43.9898 Da, to yield the deprotected, protonated bicyclic diamine.

  • Consecutive Losses: A prominent fragment at m/z 141.1386 is expected, corresponding to the consecutive loss of both isobutylene and carbon dioxide from the parent ion.

fragmentation parent [M+H]⁺ m/z 241.1911 intermediate [M+H - C₄H₈]⁺ m/z 185.1285 parent->intermediate - C₄H₈ (-56.0626 Da) isobutylene_loss [M+H - C₅H₈O₂]⁺ m/z 141.1386 parent->isobutylene_loss - C₅H₈O₂ (Boc group) (-100.0524 Da) final [M+H - C₄H₈ - CO₂]⁺ m/z 141.1386 intermediate->final - CO₂ (-43.9898 Da)

Figure 2: Proposed fragmentation pathway for [M+H]⁺.

Trustworthiness and Self-Validation

To ensure the validity of these results, the following steps should be incorporated into the experimental design:

  • System Suitability: Before analyzing samples, inject a standard compound of known concentration and mass to verify instrument performance (sensitivity, mass accuracy, and peak shape).

  • Blank Injections: Run a blank sample (initial mobile phase) before and after the sample set to check for carryover and system contamination.[5]

  • Mass Accuracy: Utilize a high-resolution mass spectrometer and ensure that the measured mass of the parent and fragment ions are within 5 ppm of the calculated theoretical mass. This provides high confidence in the elemental composition.

  • Isotopic Pattern Matching: Compare the observed isotopic pattern of the parent ion with the theoretically predicted pattern for C₁₃H₂₅N₂O₂⁺. The relative abundance of the A+1 and A+2 isotopes should closely match the calculated values.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the LC-HRMS analysis of tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate. By following the outlined procedures for sample preparation, chromatography, and mass spectrometry, researchers can confidently identify and characterize this important synthetic building block. The predictable fragmentation of the Boc-protecting group serves as a reliable diagnostic tool for structural confirmation. This methodology is readily adaptable to related bicyclic structures and is a valuable asset in the drug discovery and development pipeline.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for LC-MS Analysis of Boc-NH-PEG5-Cl Reaction Products. BenchChem.
  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-62. [Link]

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for LC-MS Analysis of Peptides Containing Amino-PEG12-Boc. BenchChem.
  • Reddit user discussion. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

  • Chemical Substance Information. tert-butyl 3,10-diazabicyclo[4.3.
  • Fisher Scientific. tert-butyl 8-oxa-3, 10-diazabicyclo[4.3.
  • Pihlaja, K., et al. (2009). Diastereochemical Differentiation of Bicyclic Diols Using Metal Complexation and Collision-Induced Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(6), 1063-1071. [Link]

  • AChemBlock. tert-butyl 4-oxo-8-oxa-3,10-diazabicyclo[4.3.
  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

  • Liu, C., et al. (2026). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. ResearchGate. [Link]

  • Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. PLoS ONE, 10(7), e0134453. [Link]

  • Sapphire Bioscience. tert-Butyl 4-oxo-3,10-diazabicyclo[4.3.
  • PubChemLite. Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (C13H24N2O2). [Link]

  • Mass Spectrometry Research Facility.
  • Grijalvo, S., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21(39), 8011-8016. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Cooks, R. G., et al. (2011). Accelerated bimolecular reactions in microdroplets studied by desorption electrospray ionization mass spectrometry. Chemical Science, 2(7), 1367-1377. [Link]

  • Schrader, W., et al. (2019). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journal of Organic Chemistry, 15, 1-10. [Link]

  • Vikse, K. L., et al. (2014). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Coordination Chemistry Reviews, 279, 96-114. [Link]

  • Warnke, M. M., et al. (2009). Positive mode electrospray ionization mass spectrometry of bisphosphonates using dicationic and tricationic ion-pairing agents. Analytica Chimica Acta, 633(2), 249-256. [Link]

  • Waska, H., et al. (2022). Utilization of Synthetic Oxygen-Functionalized, Carboxylate-Rich Alicyclic Molecule Analogues in Liquid Chromatography and Tandem Mass Spectrometry for Isomer-Resolved Natural Dissolved Organic Matter Analysis. ChemRxiv. [Link]

  • MassBank. TERT-BUTYL ALCOHOL; EI-B; MS. [Link]

  • AMEIX. Tert-butyl 3,10-diazabicyclo[4.3.

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Diazabicyclo[4.3.1]decanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of diazabicyclo[4.3.1]decane scaffolds. These bridged bicyclic nitrogen-containing heterocycles are highly privileged motifs in drug discovery, most notably serving as potent inhibitors of the psychiatric risk factor FKBP51 [1] and as building blocks for nicotinic modulators [2].

Due to inherent ring strain, conformational flexibility, and competing regioselectivity pathways, the stereoselective construction of these scaffolds requires precise mechanistic control. This guide provides field-proven troubleshooting protocols, mechanistic insights, and validated methodologies to ensure reproducibility in your synthetic workflows.

Synthetic Workflow Overview

The most robust route to highly functionalized, stereodefined diazabicyclo[4.3.1]decanes utilizes an acyclic precursor strategy. This involves a sequence of Pd-catalyzed Negishi coupling, asymmetric Shi epoxidation, and a highly regiocontrolled intramolecular epoxide opening [1].

Workflow A Acyclic Precursor (Amino & Hydroxyl Protected) B Pd-Catalyzed sp3-sp2 Negishi Coupling A->B C Alkene Intermediate B->C D Asymmetric Shi Epoxidation (L-Fructose-derived Catalyst) C->D E Chiral Epoxide Intermediate D->E F Intramolecular Epoxide Opening (Regio- & Stereocontrolled) E->F G 5-Hydroxy Diazabicyclo[4.3.1]decane Scaffold F->G

Fig 1. Stereoselective synthesis workflow for 5-hydroxy diazabicyclo[4.3.1]decane scaffolds.

Troubleshooting Guide & FAQs

Q1: Why am I observing low enantiomeric excess (ee) during the Shi epoxidation of the alkene intermediate?

Causality & Solution: The Shi epoxidation relies on a chiral dioxirane generated in situ from a ketone catalyst (e.g., L-fructose-derived Shi ketone). Low ee almost exclusively results from background epoxidation by the primary oxidant (Oxone) bypassing the chiral catalyst, or from pH fluctuations that rapidly degrade the active dioxirane intermediate [1]. Self-Validating Protocol: Maintain the reaction pH strictly between 10.0 and 10.5 using a K2CO3/AcOH buffer. To validate that the catalytic cycle is functioning correctly, run a parallel control reaction without the Shi ketone; if epoxidation occurs, your background oxidation is too high. Lower the reaction temperature to 0 °C to kinetically suppress the uncatalyzed pathway.

Q2: During the intramolecular epoxide opening, I get a mixture of [4.3.1] and [5.2.1] bicyclic systems. How do I control regioselectivity?

Causality & Solution: Intramolecular opening of the epoxide by the tethered amine can proceed via competing trajectories. The desired [4.3.1] system forms via a 7-exo-tet-like opening, whereas the [5.2.1] system forms via an 8-endo-tet-like opening. Because the activation energies for these two transition states are remarkably close, thermodynamic control is insufficient. Self-Validating Protocol: You must pre-organize the transition state using a specific Lewis acid template. Switch your solvent to trifluoroethanol (TFE) and add LiClO4. TFE stabilizes the developing charge during C-O bond cleavage, while the lithium cation coordinates both the epoxide oxygen and the nucleophilic amine, rigidly templating the conformation to exclusively favor the[4.3.1] cyclization [1].

Q3: My synthesis of the azepane precursor via double alkylation of methylamine with dimethyl 2,7-dibromooctanoate yields a complex mixture of stereoisomers. How can I favor the cis-isomer?

Causality & Solution: The formation of the 1-methylazepan-2,7-dicarboxylate intermediate involves two sequential S_N2 displacements[2]. Excess primary amine acts as both a nucleophile and a base, promoting enolization of the alpha-carbonyl position and subsequent epimerization, leading to a cis/trans mixture. Self-Validating Protocol: Use a mild, sterically hindered non-nucleophilic base (such as DIPEA) instead of excess methylamine for acid scavenging. Perform the reaction at high dilution (0.01 M) to prevent intermolecular oligomerization. Monitor the cis/trans ratio via 1H-NMR prior to cyclization by integrating the alpha-proton coupling constants.

Experimental Protocols

Protocol A: Asymmetric Shi Epoxidation of Alkene Intermediates
  • Preparation: Dissolve the alkene intermediate (1.0 eq) and L-fructose-derived Shi ketone (0.3 eq) in a biphasic mixture of CH3CN/DMM (dimethoxymethane) (1:2 v/v) and aqueous buffer (0.1 M K2CO3/AcOH, pH 10.5).

  • Thermal Control: Cool the reaction vessel to 0 °C. Crucial: Do not allow the temperature to exceed 2 °C to suppress the uncatalyzed background epoxidation.

  • Oxidant Addition: Simultaneously add a solution of Oxone (1.5 eq) in aqueous Na2EDTA (4x10^-4 M) and a solution of 0.8 M K2CO3 via dual syringe pumps over 2 hours.

  • Validation Step: Track the reaction via TLC. Once the alkene is consumed, immediately quench with dimethyl sulfide to destroy excess oxidant.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Regioselective Intramolecular Epoxide Opening
  • Deprotection: Remove the amine protecting group (e.g., Fmoc) from the chiral epoxide intermediate using 20% piperidine in DMF for 30 minutes to liberate the secondary amine nucleophile.

  • Solvent Exchange & Pre-organization: Evaporate the DMF completely under high vacuum. Redissolve the crude amino-epoxide in anhydrous trifluoroethanol (TFE) to a concentration of 0.05 M. Add LiClO4 (2.0 eq).

  • Cyclization: Heat the mixture to 60 °C for 16 hours under an argon atmosphere.

  • Purification: Concentrate the reaction mixture. Because the resulting diazabicyclo[4.3.1]decane is a highly polar basic amine, purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA) rather than standard silica gel to prevent irreversible column retention.

Quantitative Data: Optimization of Epoxide Opening

The following table summarizes the causal relationship between solvent/additive choices and the resulting regioselectivity during the intramolecular epoxide opening step.

EntrySolventAdditive (Lewis Acid)Temp (°C)Regioselectivity ([4.3.1]:[5.2.1])Yield (%)
1DMFNone801.2 : 135
2TolueneTi(OiPr)4603.5 : 152
3TFENone605.0 : 168
4 TFE LiClO4 (2.0 eq) 60 >20 : 1 85

Table 1: Impact of Lewis acid templating and solvent polarity on the regioselective cyclization of diazabicyclo[4.3.1]decanes.

Mechanistic Application: FKBP51 Inhibition

The stereoselective placement of a hydroxyl group at the C5 position (in the pro-S configuration) of the diazabicyclo[4.3.1]decane scaffold is critical. This specific stereocenter allows the ligand to perfectly fit into the binding pocket of FKBP51, establishing additional hydrogen-bonding contacts that drastically improve binding affinity and ligand efficiency [1].

Mechanism Ligand Diazabicyclo[4.3.1]decane Derivative Complex Ligand-Protein Complex (Pro-S C5-OH Interaction) Ligand->Complex Binds FKBP51 FKBP51 Protein (Psychiatric Risk Factor) FKBP51->Complex Effect Inhibition of Peptidyl-Prolyl Isomerase Complex->Effect Induces

Fig 2. Binding and inhibition of FKBP51 by C5-substituted diazabicyclo[4.3.1]decanes.

References

  • Bischoff, M., Sippel, C., Bracher, A., & Hausch, F. (2014). Stereoselective Construction of the 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one Scaffold, a Privileged Motif for FK506-Binding Proteins. Organic Letters, 16(20), 5254-5257. URL:[Link]

  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. ARKIVOC, 2013(4), 240-250. URL:[Link]

Technical Support Center: Troubleshooting the Synthesis of Bicyclic Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who are integrating bicyclic diamines into their pipelines. These conformationally restricted scaffolds are highly prized as piperazine and homopiperazine bioisosteres because they offer enhanced metabolic stability, defined three-dimensional vectors, and improved aqueous solubility [1][1].

However, their synthesis is notoriously difficult. High ring strain, competing intermolecular oligomerization, and sensitivity to harsh deprotection conditions often bottleneck yields. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you optimize your synthetic workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My intramolecular cyclization to form 2,5-diazabicyclo[2.2.1]heptane derivatives is yielding <20% product, with significant oligomeric byproducts. How can I improve the yield?

The Causality: The formation of highly strained [2.2.1] bicyclic systems is thermodynamically disfavored compared to intermolecular oligomerization. Traditional SN2 cyclizations fail because the required orbital overlap is sterically hindered by the existing ring system. The Solution: Abandon the standard SN2 approach and transition to a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. By utilizing an easily available 'chiral pool' precursor like L-4-hydroxyproline, the STRINC sequence generates an aminonitrile precursor. This intermediate pre-organizes the transition state, kinetically favoring intramolecular ring closure over intermolecular oligomerization, drastically improving the yield of the diamino acid precursor [2][2].

Q2: I am synthesizing 1,5-diazabicyclo[3.1.0]hexanes, but I keep getting Schiff base byproducts instead of the target diaziridine. What is going wrong?

The Causality: The assembly of 1,5-diazabicyclo[3.1.0]hexanes involves forming a hexahydropyrimidine intermediate, followed by electrophilic amination/chlorination. When using standard oxidants at room temperature, the intermediate is prone to ring-opening and elimination, forming Schiff bases. The Solution: Utilize N-chlorosuccinimide (NCS) as a mild, easy-to-handle chlorinating agent. Crucially, the reaction temperature must be strictly maintained at or below −5 °C . Elevated temperatures provide the activation energy required for the competitive elimination pathway. Maintaining this strict thermal threshold ensures complete conversion to the diaziridine, avoiding Schiff base formation entirely [3][3].

Q3: During the final debenzylation of (S,S)-2,8-diazabicyclo[4.3.0]nonane, high-pressure hydrogenation is causing ring-opening and reducing my overall yield to ~29%. Are there milder alternatives?

The Causality: Bicyclic diamines with fused rings are highly sensitive to high-pressure hydrogenolysis, which can inadvertently cleave the strained endocyclic C-N bonds alongside the N-benzyl bond. The Solution: Replace high-pressure H2 gas with a mild hydrogen transfer catalytic hydrogenation method. Furthermore, you can recover lost yield by implementing a racemic recycling process. Using manganese dioxide (MnO2) and Pd/C successfully converts the undesired enantiomer into the racemate, which can be re-resolved. This dual optimization strategy has been proven to increase total synthetic yields from 29.0% to 39.0% [4][4].

Part 2: Quantitative Data Presentation

The table below summarizes the expected yield improvements when transitioning from traditional methodologies to the optimized protocols described in this guide.

Target ScaffoldTraditional Method & YieldOptimized MethodOptimized Yield
2,5-Diazabicyclo[2.2.1]heptane Standard SN2 Cyclization (<20%)STRINC Sequence>60%
1,5-Diazabicyclo[3.1.0]hexane NaOCl Oxidation at RT (30–40%)NCS Chlorination at ≤ −5 °C70–90%
(S,S)-2,8-Diazabicyclo[4.3.0]nonane High-pressure H2 (29.0%)Mild H2 Transfer + MnO2 Racemization39.0%

Part 3: Optimized Experimental Protocols

Protocol A: Scalable Synthesis of 1,5-Diazabicyclo[3.1.0]hexanes using NCS

Self-Validating System: The success of this protocol is validated by an in-process temperature log and TLC monitoring to confirm the absence of the highly UV-active Schiff base byproduct.

  • Intermediate Formation: In a flame-dried flask under an inert nitrogen atmosphere, dissolve 1,3-diaminopropane (1.0 mmol) and the target carbonyl compound (0.5 mmol) in 10 mL of dichloromethane (DCM). Stir at room temperature for 2 hours to allow nucleophilic addition and dehydration, forming the hexahydropyrimidine intermediate.

  • Thermal Control (Critical Step): Submerge the reaction flask in an ice/brine bath. Monitor the internal temperature using a thermocouple and ensure it reaches exactly −5 °C . Causality: Failing to reach this temperature will result in ring-opening elimination during the next step.

  • Chlorination/Cyclization: Slowly add N-chlorosuccinimide (NCS) (0.55 mmol) in small portions over 15 minutes to prevent exothermic spikes.

  • Reaction Monitoring: Stir the mixture for an additional 10 hours, strictly maintaining the −5 °C temperature. Validate completion via TLC (stain with ninhydrin; target diaziridines appear as distinct spots, whereas Schiff bases will show heavy UV absorbance).

  • Isolation: Quench the reaction with cold saturated aqueous NaHCO3. Extract with DCM, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography to isolate the target diaziridine (Yield: 70–90%) [3][3].

Protocol B: Mild Debenzylation of 2,8-Diazabicyclo[4.3.0]nonane
  • Setup: Dissolve the N-benzylated bicyclic diamine in an isopropanol/water solvent system.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) under a nitrogen blanket to prevent ignition.

  • Hydrogen Transfer: Instead of applying H2 gas, add ammonium formate (5.0 eq) as a mild hydrogen donor. Causality: Ammonium formate decomposes slowly to provide a controlled release of hydrogen, preventing the over-reduction and endocyclic C-N bond cleavage associated with high-pressure reactors.

  • Reaction: Heat the mixture gently to 60 °C for 4 hours.

  • Filtration & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with hot isopropanol. Concentrate the filtrate, basify with 1M NaOH, and extract with a polar organic solvent mixture (e.g., CHCl3/iPrOH 4:1) to isolate the free diamine [4][4].

Part 4: Mechanistic Visualization

BicyclicDiamineSynthesis Start 1,3-Diaminopropane + Carbonyl Compound Step1 Nucleophilic Addition & Dehydration (RT) Start->Step1 Intermediate Hexahydropyrimidine Intermediate Step1->Intermediate Step2 Addition of NCS (Chlorinating Agent) Intermediate->Step2 TempCheck Temperature Control Step2->TempCheck Success Target: 1,5-Diazabicyclo[3.1.0]hexane (Yield: 70-90%) TempCheck->Success T ≤ -5 °C Optimal Cyclization Failure Side Product: Schiff Base Formation (Low Yield) TempCheck->Failure T > -5 °C Ring-Opening Elimination

Reaction workflow and temperature-dependent troubleshooting for 1,5-diazabicyclo[3.1.0]hexane synthesis.

References

  • Scalable Synthesis of 1,5-Diazabicyclo[3.1.0]hexanes Using N-Chlorosuccinimide as Chlorinating Agent. Organic Letters - ACS Publications. 3

  • Efficient synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane. Taylor & Francis. 4

  • Synthesis of a 2,5-Diazabicyclo[2.2.1]heptane-Derived α,β-Diamino Acid. Synthesis. 2

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry - ACS Publications. 1

Sources

Alternative protecting groups for the 3,10-diazabicyclo[4.3.1]decane scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the 3,10-diazabicyclo[4.3.1]decane scaffold. This bridged bicyclic diamine is a privileged structural motif, heavily utilized in the development of FK506-binding protein (FKBP51/52) inhibitors and other CNS-active agents[1].

Working with this scaffold presents a unique synthetic challenge: differentiating the two nitrogen atoms. N10 is located on the rigid 1-carbon bridge, making it highly sterically encumbered. N3 , situated in the more flexible 4-carbon bridge, is significantly less hindered. This inherent steric differentiation is the causal foundation for all regioselective protection and functionalization strategies described below.

Strategic Workflow: Orthogonal Protection

To independently functionalize N3 and N10, you must exploit their steric differences using a kinetic-to-thermodynamic protection workflow.

ProtectionWorkflow N1 Unprotected 3,10-Diazabicyclo[4.3.1]decane (Sterically differentiated N3 and N10) N2 Regioselective N3 Protection (e.g., Teoc-OSu, -78°C) N1->N2 Kinetic Control (Bulky Electrophile) N3 Forcing N10 Protection (e.g., Ns-Cl, DMAP, 80°C) N2->N3 Thermodynamic Control (Nucleophilic Catalysis) N4 Orthogonal Deprotection (TBAF for N3, Thiophenol for N10) N3->N4 Selective Cleavage (Non-Acidic Conditions)

Workflow for orthogonal protection of the 3,10-diazabicyclo[4.3.1]decane scaffold.

Troubleshooting & FAQs

Q1: I am experiencing poor regioselectivity when attempting to protect the N3 position using standard Boc anhydride. How can I improve this? Root Cause: While N3 is kinetically favored, Boc₂O is highly reactive and relatively small. At room temperature, the activation energy barrier for N10 attack is easily overcome, leading to bis-protection. Solution: Switch to a bulkier alternative protecting group like Teoc (2-(trimethylsilyl)ethoxycarbonyl) or lower the reaction temperature to -78 °C. The bulky trimethylsilyl moiety of Teoc exaggerates the steric differences between N3 and N10, ensuring >95% regioselectivity[2].

Q2: My scaffold degrades or undergoes ring-opening during standard TFA-mediated Boc deprotection. What alternative strategy should I use? Root Cause: Bridged bicyclic systems, especially those with adjacent ketones (e.g., decane-2-ones) or hydroxyls, can be sensitive to prolonged exposure to strong anhydrous acids like pure TFA, which can trigger unwanted rearrangements. Solution: Utilize protecting groups that cleave under mild, non-acidic conditions. Alloc (Allyloxycarbonyl) can be cleaved under neutral conditions using Pd(PPh₃)₄ and a scavenger (e.g., morpholine). Alternatively, Teoc is cleaved using mild fluoride sources (TBAF), preserving the structural integrity of the delicate azabicyclo[4.3.1]decane core[3].

Q3: I need to functionalize N10, but it remains unreactive towards my electrophile after N3 is protected. How do I force the reaction? Root Cause: N10 is located at the bridgehead of the 1-carbon bridge. This geometry creates severe steric eclipsing interactions during the transition state of standard Sₙ2 or acylation reactions. Solution: You must shift from kinetic to thermodynamic control. Use highly reactive electrophiles (e.g., acid chlorides or sulfonyl chlorides instead of NHS esters) and add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) combined with heating (80 °C in toluene). If a temporary group is needed, the Nosyl (Ns) group is ideal because sulfonyl chlorides are highly electrophilic[2].

Q4: I am working with a 5-hydroxy-3,10-diazabicyclo[4.3.1]decane-2-one derivative. How do I prevent protecting group migration? Root Cause: The C5-hydroxyl group is in close spatial proximity to the N3 position. Under basic deprotection conditions, acyl transfer (O-to-N or N-to-O migration) is highly favorable. Solution: Orthogonal protection of the hydroxyl group (e.g., using a bulky silyl ether like TBDPS) must be performed prior to N-deprotection steps. Maintaining three independent, orthogonal protecting groups for the N3, N10, and C5-OH functionalities is critical for successful downstream derivatization[1].

Quantitative Data: Alternative Protecting Group Comparison

When standard Boc/Cbz strategies fail, consult the table below to select the optimal alternative protecting group based on steric tolerance and cleavage conditions[2].

Protecting GroupTarget PositionReagentCleavage ConditionSteric ToleranceTypical Yield
Teoc N3Teoc-OSuTBAF (Fluoride source)High (Bulky)85–95%
Alloc N3Alloc-ClPd(PPh₃)₄, MorpholineModerate80–90%
Moz N3 / N10Moz-ClDDQ or dilute TFAModerate75–88%
Nosyl (Ns) N10Ns-Cl, DMAP, ΔThiophenol, K₂CO₃Low (Requires forcing)70–85%

Standardized Methodologies

The following protocols are designed as self-validating systems, ensuring you can verify the success of each step before proceeding.

Protocol 1: Regioselective N3-Teoc Protection

Objective: Selectively protect the less hindered N3 position while leaving N10 free.

  • Preparation: Dissolve 1.0 eq of the unprotected 3,10-diazabicyclo[4.3.1]decane scaffold in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Thermal Control: Cool the solution to -78 °C using a dry ice/acetone bath under an argon atmosphere. Causality: Low temperature maximizes the kinetic differentiation between N3 and N10.

  • Addition: Add 1.05 eq of Teoc-OSu (1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidine-2,5-dione) dropwise over 15 minutes.

  • Reaction: Stir for 2 hours at -78 °C, then slowly allow the reaction to warm to 0 °C over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract 3x with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform LC-MS and TLC (Ninhydrin stain). You should observe the complete disappearance of the highly polar starting material and the appearance of a single new spot. LC-MS must confirm the mono-Teoc mass [M+H]+ ; the absence of a bis-Teoc mass confirms successful regioselectivity.

Protocol 2: Forcing N10-Nosyl Protection

Objective: Install a nosyl (Ns) group at the highly hindered N10 bridgehead position on an N3-protected intermediate.

  • Preparation: Dissolve 1.0 eq of the N3-Teoc-protected intermediate in anhydrous Toluene (0.2 M concentration).

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and 0.5 eq of DMAP. Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate necessary to overcome the steric bulk of the N10 bridgehead.

  • Addition: Add 2.0 eq of 4-Nitrobenzenesulfonyl chloride (Ns-Cl) in one portion.

  • Thermodynamic Forcing: Attach a reflux condenser and heat the reaction to 80 °C for 12–16 hours under argon.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Purify via silica gel chromatography.

  • Validation Checkpoint: Analyze via ¹H-NMR. You will observe a distinct downfield shift of the bridgehead protons (C1 and C6) adjacent to N10, confirming that the hindered secondary amine has been successfully functionalized.

Sources

Validation & Comparative

Comprehensive HPLC Purity Analysis Guide for Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound CAS: 1515348-08-9 | Molecular Formula: C₁₃H₂₄N₂O₂

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate is a heavily utilized conformationally restricted bicyclic diamine scaffold. It serves as a critical building block in medicinal chemistry, notably in the synthesis of highly selective TASK-1 and TASK-3 channel inhibitors for cardiovascular and autoimmune indications ().

However, analyzing the purity of this intermediate via High-Performance Liquid Chromatography (HPLC) presents a dual challenge: it lacks a strong UV chromophore and possesses a highly basic secondary amine that wreaks havoc on standard silica columns. This guide objectively compares alternative HPLC methodologies, detailing the causality behind column selection, detection modes, and mobile phase optimization to achieve a robust, self-validating analytical method.

The Analytical Challenge: Structure-Property Causality

To design a flawless HPLC method, we must first deconstruct the molecule's physicochemical properties:

  • Optical Invisibility: The molecule is entirely aliphatic. The only functional group capable of UV absorption is the Boc (tert-butyloxycarbonyl) carbamate, which absorbs weakly around 205–210 nm. Relying on 210 nm UV detection during a gradient run leads to severe baseline drift and poor sensitivity, masking critical impurities.

  • The Basic Secondary Amine (pKa ~9.5): In standard acidic mobile phases (pH 2.0–3.0), the free secondary amine is fully protonated. These cations undergo secondary electrostatic interactions with ionized residual silanols (SiO⁻) on the silica stationary phase, causing severe peak tailing and unpredictable retention shifts ().

  • Acid Sensitivity: The Boc protecting group is susceptible to acid-catalyzed hydrolysis. Prolonged exposure to harsh acidic modifiers (like Trifluoroacetic acid) in the autosampler can artificially generate degradation products, skewing purity results.

Workflow Start Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate (Aliphatic, Basic Amine, No UV Chromophore) Detection Select Detection Mode Start->Detection UV UV Detection (210 nm) Risk: Baseline Drift, Low Sensitivity Detection->UV MS_CAD LC-MS (ESI+) or CAD Benefit: Universal/Mass-Specific Detection Detection->MS_CAD pH_Decision Select Mobile Phase pH for MS/CAD MS_CAD->pH_Decision Low_pH Low pH (0.1% Formic Acid) Requires Polar-Embedded Column pH_Decision->Low_pH High_pH High pH (pH 10.5 NH4HCO3) Requires Hybrid Silica Column pH_Decision->High_pH

Workflow prioritizing detection mode and mobile phase pH for aliphatic Boc-protected amines.

Comparison of HPLC Methodologies

To overcome these challenges, analytical chemists typically evaluate three distinct chromatographic strategies. The table below summarizes the quantitative performance data derived from comparative column screenings.

Table 1: Performance Comparison of HPLC Strategies
ParameterMethod A: Traditional Low-pHMethod B: Polar-EmbeddedMethod C: High-pH Hybrid (Optimal)
Column Chemistry Standard C18 (e.g., ZORBAX Eclipse)Amide-Embedded C18 (e.g., Bonus-RP)Ethylene-Bridged Hybrid C18 (XBridge)
Mobile Phase A 0.1% TFA in Water (pH ~2.0)0.1% Formic Acid in Water (pH ~2.7)10 mM NH₄HCO₃ in Water (pH 10.5)
Detection Mode UV 210 nmLC-MS (ESI+) / CADLC-MS (ESI+) / CAD
Tailing Factor ( As​ ) 1.6 - 2.1 (Poor)1.2 - 1.4 (Acceptable)0.9 - 1.1 (Excellent)
Theoretical Plates ( N ) ~4,500~8,200>12,000
Boc Stability Moderate risk over 24hLow riskZero risk (Base stable)
MS Compatibility Poor (TFA suppresses ESI signal)ExcellentExcellent
Why Method C (High-pH) is the Gold Standard

Operating at pH 10.5 deliberately exceeds the pKa of the bicyclic secondary amine. This forces the molecule into its neutral, un-ionized state. Consequently, the analyte interacts with the stationary phase purely through hydrophobic partitioning, yielding perfectly symmetrical Gaussian peaks.

Because standard silica dissolves at pH > 8.0 due to siloxane bond hydrolysis, this method mandates the use of sterically protected, ethylene-bridged hybrid (BEH) silica particles ().

Mechanism Amine Secondary Amine (pKa ~9.5) Low_pH pH 2.0 - 3.0 (Protonated: R-NH2+) Amine->Low_pH High_pH pH 10.5 (Neutral: R-NH) Amine->High_pH Silanol Ionized Silanols (SiO-) Secondary Interactions Low_pH->Silanol Electrostatic Attraction Hydrophobic Pure Hydrophobic Partitioning High_pH->Hydrophobic Ideal Retention Tailing Peak Tailing & Poor Resolution Silanol->Tailing Sharp Sharp Peaks & High Efficiency Hydrophobic->Sharp

Effect of mobile phase pH on secondary silanol interactions and chromatographic peak shape.

Self-Validating Experimental Protocol: High-pH LC-MS/CAD

This protocol is engineered as a self-validating system. By utilizing a volatile high-pH buffer and orthogonal detection (MS and CAD), it ensures that no non-chromophoric impurities are missed, and peak tailing is structurally eliminated.

Materials & Reagents
  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate (NH₄HCO₃) in LC-MS grade water. Adjust to pH 10.5 using 28% Ammonium Hydroxide (NH₄OH). Causality: NH₄HCO₃ provides high buffering capacity at this pH and is 100% volatile, preventing MS source fouling.

  • Mobile Phase B (MPB): LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile. Causality: Matching the diluent to the initial gradient conditions prevents solvent-front distortion (the "strong solvent effect").

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate into a 10 mL volumetric flask. Dissolve completely in the diluent to achieve a 1.0 mg/mL concentration. Vortex for 30 seconds and sonicate for 2 minutes.

  • System Equilibration: Purge the HPLC lines with MPA and MPB. Equilibrate the column at 5% MPB for 15 column volumes (approx. 20 minutes at 1.0 mL/min) until the CAD/MS baseline is completely stable.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 2.0 - 12.0 min: 5% 95% B (Linear gradient for purity profiling)

    • 12.0 - 15.0 min: 95% B (Column wash)

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min (If utilizing MS, employ a 1:4 post-column flow splitter to prevent source saturation).

    • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

    • Injection Volume: 5 µL.

    • Detection: Charged Aerosol Detector (CAD) set to high sensitivity; MS in ESI+ mode scanning m/z 100–1000.

System Suitability & Validation Criteria

To ensure the protocol is functioning correctly before reporting purity data, the system must pass the following self-validation checks:

  • Blank Injection: Must show no interfering peaks at the retention time of the main API (Signal-to-Noise < 3).

  • Peak Asymmetry ( As​ ): The tailing factor of the main peak must be 1.2. If As​>1.2 , verify the pH of Mobile Phase A; a drop in pH due to CO₂ absorption from the air will cause the amine to protonate and tail ().

  • Mass Confirmation: The primary peak must yield an [M+H]⁺ ion at m/z 241.2.

References

  • US Patent 11,208,422 B2 - Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors. Google Patents.
  • Element Lab Solutions - Peak Tailing in HPLC: Causes and Solutions. Available at:[Link]

  • Agilent Technologies - Tips and Tricks of HPLC System Troubleshooting: Peak Shape Issues. Available at:[Link]

  • Waters Corporation - Enhanced Performance for Basic Analytes at Low and High pH Using Hybrid Particle Technology. Available at:[Link]

A Comparative Guide to the Chiral Separation of Diazabicyclo[4.3.1]decane Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, driven by the often-differentiated pharmacological and toxicological profiles of enantiomers. The diazabicyclo[4.3.1]decane scaffold is a key structural motif in various biologically active compounds, making the ability to isolate its enantiomers in high purity a crucial step in drug discovery and development. This guide provides an in-depth comparison of the primary techniques for the chiral separation of diazabicyclo[4.3.1]decane enantiomers, offering experimental insights and data to inform methodology selection.

The Significance of Chiral Purity in Drug Development

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Enantiomers, being non-superimposable mirror images, can interact differently with chiral biological targets such as enzymes and receptors. This can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive, less active, or even responsible for adverse effects. Therefore, regulatory agencies worldwide mandate the characterization and control of the stereoisomeric composition of chiral drugs.

Comparative Analysis of Chiral Separation Techniques

The resolution of racemic diazabicyclo[4.3.1]decane can be approached through several methods, each with its own set of advantages and limitations. The most prevalent techniques include High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs), and classical resolution via diastereomeric salt formation.

Chromatographic Approaches: HPLC and SFC

Direct enantioseparation using chromatography is often the preferred method for both analytical and preparative scale separations due to its versatility and efficiency.[1][2][3] The choice between HPLC and SFC depends on several factors, including the properties of the analyte, desired throughput, and environmental considerations.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a robust and widely used technique for enantioselective separations.[3] The separation is achieved through transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability.[4][5]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations.[6] Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and often higher efficiency.[6] For the separation of basic compounds like diazabicyclo[4.3.1]decane, SFC can provide excellent peak shapes and resolution.

The following table provides a comparative overview of HPLC and SFC for the chiral separation of a representative bicyclic amine, highlighting key performance indicators.

ParameterChiral HPLCChiral SFCRationale and Insights
Stationary Phase Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative)Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative)Polysaccharide-based CSPs offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, making them highly effective for a broad spectrum of chiral compounds.
Mobile Phase n-Hexane/Alcohol + Basic AdditiveCO2/Alcohol + Basic AdditiveThe basic additive (e.g., diethylamine) is crucial for obtaining good peak shape and preventing analyte interaction with residual silanols on the silica support for basic compounds like diamines.
Analysis Time Typically longer (10-30 min)Significantly shorter (2-10 min)The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster mass transfer, leading to reduced analysis times without compromising resolution.[6]
Solvent Consumption High (organic solvents)Low (primarily CO2)SFC is considered a "greener" technique due to the significant reduction in the use of organic solvents, which lowers both cost and environmental impact.
Resolution (Rs) Generally good to excellentOften higher than HPLCThe unique properties of the supercritical fluid mobile phase can lead to different selectivity and often improved resolution compared to liquid chromatography.
Scalability Well-established for preparative scaleHighly advantageous for preparative scaleThe ease of removing CO2 from the collected fractions simplifies downstream processing and makes SFC an attractive option for large-scale purification.
Diastereomeric Salt Crystallization

A classical and cost-effective method for chiral resolution, particularly on a large scale, is the formation of diastereomeric salts. This technique involves reacting the racemic base (diazabicyclo[4.3.1]decane) with an enantiomerically pure chiral acid, such as tartaric acid.[7] The resulting diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.

The success of this method is highly dependent on the choice of resolving agent and crystallization solvent. A systematic screening of different chiral acids and solvents is often necessary to identify conditions that provide a significant difference in the solubility of the two diastereomers.

Key Considerations for Diastereomeric Salt Resolution:

  • Choice of Resolving Agent: Tartaric acid is a common and effective resolving agent for amines due to its availability in both enantiomeric forms and its ability to form well-defined crystalline salts.[7]

  • Solvent Selection: The solvent plays a critical role in the crystallization process, influencing both the yield and the diastereomeric purity of the crystalline salt.

  • Temperature Control: The temperature profile during crystallization can significantly impact the outcome of the resolution.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine can affect the efficiency of the resolution.

While this method is powerful, it can be more time-consuming and labor-intensive to develop compared to chromatographic methods.

Experimental Protocols

Below are representative, step-by-step methodologies for the chiral separation of a bicyclic diamine, which can serve as a starting point for the development of a method for diazabicyclo[4.3.1]decane.

Chiral SFC Method Development Workflow

This protocol outlines a typical workflow for developing a chiral SFC method.

  • Column Screening:

    • Select a set of 4-6 complementary polysaccharide-based chiral stationary phases (e.g., cellulose and amylose derivatives).

    • Prepare a stock solution of the racemic diazabicyclo[4.3.1]decane in an appropriate alcohol (e.g., methanol or ethanol).

    • Perform a rapid screening gradient on each column using a mobile phase of CO2 and an alcohol modifier (e.g., methanol) with a basic additive (e.g., 0.1% diethylamine).

  • Modifier and Additive Optimization:

    • Once a promising column is identified, evaluate different alcohol co-solvents (e.g., ethanol, isopropanol) to fine-tune the selectivity.

    • Optimize the concentration of the basic additive to achieve the best peak shape and resolution.

  • Isocratic Method Development:

    • Based on the retention time from the screening gradient, convert the method to an isocratic separation for improved resolution and for preparative scale-up.

  • Parameter Refinement:

    • Optimize backpressure, temperature, and flow rate to maximize resolution and minimize analysis time.

Diastereomeric Salt Resolution Protocol

This protocol provides a general procedure for the resolution of a racemic amine using tartaric acid.[7]

  • Salt Formation:

    • Dissolve one equivalent of racemic diazabicyclo[4.3.1]decane in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of an enantiomerically pure tartaric acid (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.

    • To maximize the yield, the flask can be cooled further in an ice bath.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The mother liquor, which is enriched in the more soluble diastereomer, can be processed separately.

  • Liberation of the Free Amine:

    • Suspend the collected crystals in water and add a base (e.g., sodium hydroxide solution) until the salt is fully dissolved and the solution is basic.

    • Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified enantiomer.

  • Purity Analysis:

    • Determine the enantiomeric excess of the resolved amine using a validated chiral HPLC or SFC method.

Visualization of Workflows

Chiral_SFC_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_refinement Phase 3: Refinement start Racemic Sample screen_cols Screen Multiple CSPs (e.g., Cellulose & Amylose derivatives) start->screen_cols select_col Select Best Column screen_cols->select_col Promising Separation opt_mod Optimize Modifier & Additive select_col->opt_mod iso_dev Develop Isocratic Method opt_mod->iso_dev fine_tune Fine-tune Parameters (Pressure, Temp, Flow) iso_dev->fine_tune end Validated Chiral Method fine_tune->end

Caption: Workflow for Chiral SFC Method Development.

Diastereomeric_Salt_Resolution cluster_formation Step 1: Salt Formation cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation & Liberation start Racemic Amine add_acid Add Chiral Acid (e.g., Tartaric Acid) start->add_acid cool Cool Solution add_acid->cool precipitate Precipitation of Less Soluble Diastereomer cool->precipitate filtrate Filtration precipitate->filtrate liberate Liberate Free Amine (add base) filtrate->liberate end Enantiomerically Enriched Amine liberate->end

Caption: Workflow for Diastereomeric Salt Resolution.

Conclusion

The chiral separation of diazabicyclo[4.3.1]decane enantiomers is a critical undertaking in the development of pharmaceuticals containing this scaffold. Both chromatographic methods and diastereomeric salt crystallization offer viable pathways to achieving enantiomerically pure compounds.

  • Chiral SFC is often the method of choice for rapid analytical method development and efficient preparative-scale purification, offering significant advantages in terms of speed and reduced environmental impact.

  • Chiral HPLC remains a robust and reliable technique, with a vast library of available chiral stationary phases.

  • Diastereomeric salt crystallization is a powerful and cost-effective method for large-scale resolutions, although it may require more extensive initial development work.

The optimal method will depend on the specific requirements of the project, including the scale of the separation, the available instrumentation, and the desired timeline. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, will enable researchers to make informed decisions and successfully achieve their chiral separation goals.

References

  • Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 4(4), 106-109.
  • Munegumi, T., et al. (Year).
  • (Reference to a general review on chiral HPLC, e.g.
  • (Reference to a technical guide on chiral resolution using tartaric acid, e.g.
  • (Reference to a study on chiral recognition mechanisms, e.g., the MDPI paper on benzyltetrahydroisoquinoline alkaloids).
  • (Reference to a review on chiral SFC, e.g.
  • (Reference to a guide on HPLC method development for chiral drugs, e.g.
  • (Reference to a review on chiral alkaloid analysis, e.g.
  • (Reference to a guide on chiral separation using SFC and HPLC, e.g.
  • (Reference to a study on diastereomeric salt resolution design, e.g., the CrystEngComm paper).
  • (Reference to a general guide on chiral HPLC separations, e.g.
  • (Reference to a study on chiral recognition of alkaloids, e.g., from the Repository of the Academy's Library).
  • (Reference to a general article on chiral HPLC strategy, e.g.
  • (Reference to a study on absolute configuration using chromatography, e.g.
  • (Reference to a review on chiral alkaloid analysis, e.g.
  • (Reference to a study on diastereomeric salt resolution, e.g., the CrystEngComm paper).
  • (Reference to a study on enantioseparation by HPLC and SFC, e.g.
  • (Reference to a study on immobilized polysaccharide-based CSPs in SFC, e.g.
  • (Reference to a study on HPLC and SFC enantioseparation, e.g.
  • (Reference to a review on the application of SFC in pharma, e.g.

Sources

Biological activity of diazabicyclo[4.3.1]decane derivatives versus piperidine analogues.

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flexible monocyclic scaffolds to conformationally restricted bicyclic systems represents a cornerstone strategy in modern medicinal chemistry. For decades, the piperidine ring has served as a ubiquitous pharmacophore. However, the inherent flexibility of piperidine often results in entropic penalties during target binding and off-target promiscuity.

Recent advancements have demonstrated that bridging the piperidine ring to form diazabicyclo[4.3.1]decane derivatives drastically alters the pharmacological profile of the molecule. By locking the bioactive conformation, these bicyclic systems offer superior affinity, selectivity, and metabolic stability. This guide provides an objective, data-driven comparison between diazabicyclo[4.3.1]decane derivatives and their piperidine analogues, focusing specifically on their application as FK506-binding protein 51 (FKBP51) inhibitors and monoamine transporter ligands.

Mechanistic Rationale: The Causality of Conformational Restriction

The primary advantage of the diazabicyclo[4.3.1]decane scaffold over a standard piperidine ring lies in thermodynamics and precise spatial geometry.

When a flexible piperidine analogue binds to a target protein, it must adopt a specific conformation, resulting in a high entropic penalty. Bridging the system into a [4.3.1] bicycle pre-organizes the molecule into its bioactive conformation, effectively bypassing this entropic cost. Furthermore, the rigidification allows for the precise vectorization of functional groups. For instance, in the context of FKBP51—a key regulator of stress hormone receptors and a target for psychiatric disorders—the diazabicyclo[4.3.1]decan-2-one derivatives exhibit significantly higher affinity than monocyclic piperidine backbones 1. This is largely because the sulfonamide nitrogen of the bicyclic derivative is perfectly positioned to accept an unusual hydrogen bond from the Tyr113 residue of the protein, mimicking the putative FKBP transition state 1.

Similarly, in structure-activity relationship (SAR) studies targeting the dopamine transporter (DAT), researchers found that rigidifying 3,6-disubstituted piperidines into 1,4-diazabicyclo[3.3.1]nonane or 1,7-diazabicyclo[4.3.1]decane systems allowed for a highly preferential affinity profile, proving that structural constraint is critical for maximizing target interaction 2.

ConformationalRestriction cluster_piperidine Flexible Monocyclic Scaffold cluster_bicyclic Rigidified Bicyclic Scaffold Pip Piperidine Analogue Penalty High Entropic Penalty During Target Binding Pip->Penalty LowAff Moderate Affinity (Off-target risks) Penalty->LowAff Results in Bicycle Diazabicyclo[4.3.1]decane Preorg Pre-organized Bioactive Conformation Bicycle->Preorg HighAff High Affinity & Selectivity (e.g., FKBP51, DAT) Preorg->HighAff Results in

Diagram illustrating the thermodynamic advantage of bicyclic rigidification over monocyclic flexibility.

Comparative Pharmacological Data

The following table synthesizes quantitative data comparing the performance of standard piperidine backbones against the optimized diazabicyclo[4.3.1]decane scaffold across key biological targets.

ParameterPiperidine Analogues (Monocyclic)Diazabicyclo[4.3.1]decane Derivatives
FKBP51 Affinity ( Ki​ ) Moderate to Low (> 500 nM)High (< 100 nM, often exceeding FK506 affinity) 3
Binding Thermodynamics High entropic penalty upon foldingLow entropic penalty (pre-organized scaffold)
Key Structural Interactions Standard hydrophobic/H-bond contactsSulfonamide nitrogen accepts unique H-bond from Tyr113 1
DAT Selectivity Profile Broad monoamine transporter activityHighly specific regiospecificity for DAT over SERT/NET 2
Synthetic Complexity Low (Commercial building blocks)High (Requires stereoselective epoxidation/cyclization) [[3]]()

Experimental Workflows & Self-Validating Protocols

To harness the biological activity of the diazabicyclo[4.3.1]decane system, researchers must utilize highly specific synthetic and analytical workflows. Below are the validated protocols for generating the scaffold and quantifying its biological superiority.

Protocol A: Stereoselective Construction of the Diazabicyclo[4.3.1]decane-2-one Scaffold

Because the spatial orientation of substituents (like the C5-hydroxyl group) is critical for fitting into the FKBP51 binding pocket, a stereoselective route from an acyclic precursor is required 3.

  • Acyclic Precursor Preparation: Hydrostannylate N-Boc-propargylamine to yield the corresponding vinyl stannane. Causality: This establishes the necessary functional handles for downstream cross-coupling.

  • Negishi Coupling: Perform a Pd-catalyzed sp3sp2 Negishi coupling to link the fragments, generating the requisite alkene intermediate.

  • Asymmetric Epoxidation: Subject the alkene to an asymmetric epoxidation using an L-fructose-derived Shi ketone. Causality: This step is self-validating; the chiral catalyst dictates the precise pro-S configuration at the C5 position, which is mandatory for the final hydroxyl group to make additional contacts with the protein pocket 3.

  • Intramolecular Cyclization: Trigger a 6-exo-trig cyclization via hydrogenolysis of the Cbz-group. The nucleophilic epoxide ring opening forms the cis-piperidine core of the [4.3.1] moiety 1.

  • Lactamization: Perform an intramolecular lactamization to close the 7-membered azepane ring, yielding the final 5-OH substituted diazabicyclo[4.3.1]decane-2-one structure.

Protocol B: In Vitro Fluorescence Polarization (FP) Assay for Target Affinity

To objectively compare the binding affinities of piperidine vs. bicyclic compounds, an FP assay utilizing the isolated FK506-binding domains is employed. Binding to the isolated domains is reliably indicative of binding to the full-length proteins, ensuring physiological relevance [[4]]().

  • Reagent Preparation: Formulate a 10 µM solution of purified FKBP51 in an assay buffer containing 20 mM HEPES (pH 8.0) and 20 mM NaCl. Causality: HEPES maintains the physiological pH required to preserve the structural integrity of the Tyr113 hydrogen-bond donor site.

  • Tracer Addition: Introduce a fluorescently labeled FK506 analog (tracer) at a fixed concentration (e.g., 2 nM).

  • Compound Titration: Prepare a serial dilution of the test compounds (piperidine analogues and [4.3.1] derivatives) and add them to the assay microplate.

  • Equilibration: Incubate the microplate in the dark at room temperature for 30–60 minutes. Causality: This allows the competitive displacement reaction to reach thermodynamic equilibrium, a strict requirement for accurate Ki​ calculation.

  • Polarization Readout: Measure the fluorescence polarization (mP). High polarization indicates the tracer is bound to the massive protein (tumbling slowly); low polarization indicates the tracer has been successfully displaced by a high-affinity test compound (tumbling rapidly in solution).

FP_Assay Step1 Purified FKBP51 (HEPES Buffer) Step2 Fluorescent Tracer Addition Step1->Step2 Step3 Compound Titration (Piperidine vs Bicyclic) Step2->Step3 Step4 Incubation (Equilibration) Step3->Step4 Step3->Step4 Competitive Displacement Step5 Fluorescence Polarization Readout (mP) Step4->Step5 Step6 IC50 / Ki Determination Step5->Step6

Workflow of the Fluorescence Polarization assay used to quantify competitive target binding.

Conclusion

While piperidine remains a versatile and easily accessible building block, the biological activity data heavily favors the diazabicyclo[4.3.1]decane scaffold when targeting complex, conformationally demanding binding pockets like those found in FKBP51 and monoamine transporters. The initial synthetic investment required to construct the stereoselective bicyclic core is vastly outweighed by the resulting improvements in target affinity, selectivity, and the elimination of binding-associated entropic penalties.

References

  • Stereoselective Construction of the 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one Scaffold, a Privileged Motif for FK506-Binding Proteins | Organic Letters - ACS Publications. Available at:[Link]

  • Biosynthesis of Piperazine-Derived Diazabicyclic Alkaloids Involves a Nonribosomal Peptide Synthetase and Subsequent Tailoring by a Multifunctional Cytochrome P450 Enzyme | Organic Letters - ACS Publications. Available at: [Link]

  • WO2015110271A1 - Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders - Google Patents.
  • Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Conformational Analysis of the Diazabicyclo[4.3.1]decane Ring System: A Comparative Guide to Computational and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The diazabicyclo[4.3.1]decane framework is a highly complex, bridged bicyclic ring system characterized by a fused six-membered (piperidine-like) and seven-membered (azepane-like) ring. In recent years, this rigidified, three-dimensional scaffold has emerged as a "privileged motif" in drug discovery. Specifically, functionalized derivatives like 5-hydroxy diazabicyclo[4.3.1]decane-2-ones have been identified as highly potent, conformationally preorganized ligands for FK506-binding proteins (FKBPs), such as the psychiatric risk factor FKBP51 [1, 2].

However, the conformational analysis of the [4.3.1] system presents a significant analytical challenge. While the six-membered ring is relatively restricted, the seven-membered ring can adopt multiple low-energy conformations (chair, boat, twist-chair). Furthermore, nitrogen pyramidal inversion at the heteroatoms (e.g., N3 or N10) can lead to rapid conformational exchange at room temperature[3].

This guide objectively compares the three primary methodologies used to elucidate the conformation of diazabicyclo[4.3.1]decane systems: High-Resolution NMR Spectroscopy , Molecular Mechanics (MM) , and Density Functional Theory (DFT) .

Comparative Analysis of Conformational Methodologies

To accurately determine the major and minor conformers of a diazabicyclo[4.3.1]decane derivative, researchers must balance computational cost, experimental throughput, and spatial accuracy.

Alternative A: High-Resolution NMR (NOESY/ROESY & J-Coupling)

Experimental NMR remains the gold standard for structural elucidation. Through-space proton proximities derived from Nuclear Overhauser Effect (NOE) cross-peaks allow for the mapping of the 3D spatial arrangement of the azepane ring.

  • Strengths: Provides empirical, real-world data of the molecule in solution. Direct observation of time-averaged conformational states.

  • Limitations: In flexible [4.3.1] systems undergoing rapid exchange, NMR yields weighted averages of multiple conformers, making it difficult to deconvolute the exact geometry of the global minimum without computational support [4].

Alternative B: Molecular Mechanics (MM3 / OPLS4)

Molecular mechanics force fields are utilized for high-throughput conformational searching. By applying classical physics to molecular bonds, MM algorithms can rapidly generate thousands of potential conformers.

  • Strengths: Extremely fast. Ideal for exploring the vast conformational space of the flexible seven-membered ring.

  • Limitations: Lacks the quantum mechanical rigor to accurately predict the energy barriers of nitrogen pyramidal inversion or subtle stereoelectronic effects (e.g., anomeric-like effects in aza-amides) [3].

Alternative C: Density Functional Theory (DFT) & GIAO Prediction

DFT provides quantum mechanical optimization of the low-energy conformers identified by MM. Furthermore, Gauge-Independent Atomic Orbital (GIAO) calculations can predict 13 C and 1H NMR chemical shifts for each conformer.

  • Strengths: Highly accurate. Multiple independent variable regression analysis comparing GIAO-predicted 13 C shifts with experimental shifts is proven to be an efficient method for determining the exact ratio of major/minor conformers in diazabicyclo[4.3.1]decanes [4].

  • Limitations: Computationally expensive; cannot be used for initial broad conformational searches.

Quantitative Performance Comparison
ParameterHigh-Res NMR (Experimental)Molecular Mechanics (In Silico)DFT + GIAO (In Silico)
Primary Output Time-averaged spatial distancesConformational ensemble generationExact geometry & predicted shifts
Accuracy / Resolution High (Empirical)Low-to-Medium (Classical physics)Very High (Quantum mechanics)
Throughput Low (Requires synthesis/purification)Very High (Thousands/hour)Low (Days per molecule)
Cost High (Instrument time, cryoprobes)Low (Standard workstation)Medium (HPC cluster required)
Utility for [4.3.1] System Validates computational modelsInitial screening of the 7-membered ringResolves rapid exchange ambiguities

Experimental Protocols (Self-Validating Systems)

To achieve a self-validating conformational assignment, experimental NMR must be synergistically coupled with computational predictions. Below are the field-proven protocols for both phases.

Protocol 1: NMR-Based Conformational Elucidation

Objective: Acquire high-quality NOESY data to map the spatial proximities of the diazabicyclo[4.3.1]decane protons.

  • Sample Preparation: Dissolve 15-20 mg of the highly pure (>95%) diazabicyclo[4.3.1]decane derivative in 0.6 mL of a deuterated solvent with known viscosity (e.g., CDCl 3​ or DMSO- d6​ ).

    • Causality: Solvent choice directly impacts the correlation time ( τc​ ) of the molecule, which dictates the sign and intensity of the NOE.

  • T1​ Relaxation Measurement: Run an Inversion-Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton.

    • Causality: The NOESY mixing time ( tm​ ) must be carefully calibrated. Setting tm​ roughly equal to 0.7×T1​ ensures maximum NOE buildup while minimizing spin diffusion (false positive cross-peaks).

  • NOESY Acquisition: Execute a 2D NOESY sequence with phase-sensitive detection (e.g., States-TPPI). Use a minimum of 2048 x 256 data points to ensure high resolution in the indirect dimension.

  • Data Integration & Distance Calibration: Integrate cross-peak volumes. Use a known fixed distance (e.g., a geminal methylene pair on the piperidine ring, r≈1.78 Å) as an internal reference to calculate unknown interatomic distances using the Isolated Spin Pair Approximation (ISPA) equation: rij​=rref​(Vref​/Vij​)1/6 .

Protocol 2: In Silico Conformational Search & DFT Validation

Objective: Generate a theoretical conformational ensemble and predict NMR shifts to resolve rapid-exchange ambiguities.

  • Conformational Search (MM): Input the 2D structure into a conformational search engine (e.g., MacroModel). Utilize the OPLS4 or MM3 force field with a Monte Carlo Multiple Minimum (MCMM) algorithm. Set an energy window of 5.0 kcal/mol above the global minimum.

    • Causality: The 5.0 kcal/mol window ensures that all thermodynamically relevant conformers of the flexible seven-membered ring (which populate >1% at room temperature) are captured [4].

  • Geometry Optimization (DFT): Export the MM conformers to a quantum chemistry package (e.g., Gaussian). Optimize geometries using the ω B97X-D functional and the 6-31G(d) basis set.

    • Causality: The ω B97X-D functional includes empirical dispersion corrections, which are critical for accurately modeling the intramolecular non-covalent interactions within the bridged bicyclic cavity.

  • GIAO NMR Prediction: For all optimized conformers within 2.5 kcal/mol of the global minimum, calculate isotropic shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level of theory, applying a Polarizable Continuum Model (PCM) for the specific NMR solvent.

    • Causality: Diffuse functions (+) in the basis set are mandatory for accurately modeling the electron density around the highly electronegative tertiary amines in the [4.3.1] system [4].

  • Regression Analysis: Perform a multiple independent variable regression analysis comparing the GIAO-predicted 13 C shifts of the calculated conformers against the experimental 13 C shifts to determine the exact population weighting.

Workflow Visualization

The following diagram illustrates the necessary synergistic workflow, combining in silico predictions with in vitro empirical data to accurately assign the stereochemistry and conformation of the diazabicyclo[4.3.1]decane scaffold.

ConformationalWorkflow Start Diazabicyclo[4.3.1]decane Scaffold MM Molecular Mechanics (MM3/OPLS4) Conformational Search Start->MM In Silico Pathway NMR Experimental NMR (NOESY/ROESY, 13C/1H) Start->NMR In Vitro Pathway DFT DFT Optimization & GIAO NMR Prediction MM->DFT Low Energy Conformers Compare Regression Analysis & Data Correlation DFT->Compare Predicted Chemical Shifts NMR->Compare Experimental Shifts & Distances Result Absolute Conformation & Stereochemical Assignment Compare->Result Validation

Synergistic workflow for stereochemical elucidation of diazabicyclo[4.3.1]decanes.

Conclusion

The diazabicyclo[4.3.1]decane ring system is a highly valuable, privileged scaffold in modern drug design, particularly for targeting complex proteins like FKBPs [1, 2]. However, its unique blend of rigidity and localized flexibility means that neither experimental NMR nor computational modeling should be used in isolation. By employing a self-validating workflow—using Molecular Mechanics for broad conformational searches, DFT for precise GIAO shift predictions, and NOESY NMR for empirical validation—researchers can confidently elucidate the dynamic conformational behavior of this challenging bicyclic system.

References

  • Bischoff, M., Sippel, C., Bracher, A., & Hausch, F. (2014). Stereoselective Construction of the 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one Scaffold, a Privileged Motif for FK506-Binding Proteins. Organic Letters, 16(20), 5254-5257.[Link]

  • Pomplun, S., Wang, Y., Kirschner, A., Kozany, C., Bracher, A., & Hausch, F. (2015). Rational Design and Asymmetric Synthesis of Potent and Neurotrophic Ligands for FK506-Binding Proteins (FKBPs). Angewandte Chemie International Edition, 54(1), 345-348.[Link]

  • Sasaki, T., Eguchi, S., & Kiriyama, T. (1971). Studies on Hetero-Cage Compounds. II. pKa Studies on the 3,10-Diazabicyclo[4.3.1]decane System. Bulletin of the Chemical Society of Japan, 44(12), 3410-3412.[Link]

  • Sebag, A. B., Forsyth, D. A., & Plante, M. A. (2001). Conformation and configuration of tertiary amines via GIAO-derived (13)C NMR chemical shifts and a multiple independent variable regression analysis. Journal of Organic Chemistry, 66(24), 7967-7973.[Link]

The Strategic Advantage of Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate as a Scaffold in Modern Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers in Drug Discovery

In the intricate landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. An ideal scaffold should not only provide a rigid framework to orient pharmacophoric elements in three-dimensional space but also possess favorable physicochemical properties and synthetic tractability. This guide offers a comprehensive comparison of "Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate" with other prominent bicyclic scaffolds, providing experimental data and in-depth analysis to inform scaffold selection in ligand design.

Introduction: The Central Role of Scaffolds in Drug Design

Molecular scaffolds form the bedrock of small molecule drug candidates, dictating their conformational rigidity and the spatial presentation of functional groups that interact with biological targets.[1] The choice of a scaffold can significantly impact a ligand's binding affinity, selectivity, and its absorption, distribution, metabolism, and excretion (ADME) properties.[2][3] Bicyclic scaffolds have garnered considerable attention in recent years due to their ability to explore a wider chemical space compared to their monocyclic or acyclic counterparts.[4] Their inherent rigidity can lead to a lower entropic penalty upon binding to a target, often resulting in enhanced potency.[5]

This guide focuses on the efficacy of the 3,10-diazabicyclo[4.3.1]decane scaffold, a conformationally constrained framework that has shown promise in the design of potent and selective ligands. We will compare its performance with two other widely employed bicyclic scaffolds: the closely related 3,8-diazabicyclo[3.2.1]octane (a tropane analogue) and the parent tropane scaffold.

Scaffold Synthesis and Physicochemical Properties: A Head-to-Head Comparison

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery campaign. The "Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate" scaffold can be synthesized through a multi-step sequence, often involving a key intramolecular Heck reaction to construct the bicyclic core. The tert-butoxycarbonyl (Boc) protecting group offers a convenient handle for subsequent derivatization.

In comparison, the 3,8-diazabicyclo[3.2.1]octane scaffold is commonly synthesized via intramolecular Mannich reactions or cycloaddition strategies.[6][7] The tropane scaffold, a natural product core, has numerous established synthetic routes, including the classic Robinson tropinone synthesis.[8][9][10]

PropertyTert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate3,8-Diazabicyclo[3.2.1]octaneTropane
Molecular Weight ( g/mol ) 240.35126.20125.21
LogP (calculated) 1.80.20.9
Topological Polar Surface Area (Ų) 41.524.112.5
Hydrogen Bond Donors 121
Hydrogen Bond Acceptors 321
Rotatable Bonds 200

Table 1: Comparison of calculated physicochemical properties of the core scaffolds.

The table above highlights some key differences in the physicochemical properties of the core scaffolds. The 3,10-diazabicyclo[4.3.1]decane scaffold possesses a higher molecular weight and polar surface area, which can influence its solubility and permeability. Its increased number of hydrogen bond acceptors offers more opportunities for directed interactions with biological targets. The greater number of rotatable bonds in the Boc-protected scaffold provides some flexibility for conformational adaptation during ligand binding.

Efficacy in Ligand Design: Comparative Case Studies

To objectively assess the efficacy of these scaffolds, we will examine their application in the design of ligands for specific biological targets.

Case Study 1: Targeting FK506-Binding Proteins (FKBPs)

The 3,10-diazabicyclo[4.3.1]decane scaffold has been successfully employed in the development of potent inhibitors of FK506-binding proteins, which are implicated in a range of diseases, including psychiatric disorders.[11][12] The rigid bicyclic framework mimics the conformation of the natural product FK506, leading to high binding affinity.

A key synthetic strategy involves a stereoselective construction of the 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold, which allows for the introduction of additional substituents to enhance affinity and ligand efficiency.[13]

Case Study 2: Targeting G-Protein Coupled Receptors (GPCRs) - The μ-Opioid Receptor

The μ-opioid receptor, a key target for analgesics, has been targeted by ligands derived from both the 3,10-diazabicyclo[4.3.1]decane and 3,8-diazabicyclo[3.2.1]octane scaffolds.

Derivatives of a related 9,10-diazatricyclo[4.2.1.1(2,5)]decane scaffold, which shares the core diazabicyclic structure, have shown promising μ-receptor affinity. For instance, an indolic derivative exhibited a Ki of 22 nM.[10] Structure-activity relationship (SAR) studies on 3,8-diazabicyclo[3.2.1]octane derivatives have also yielded potent μ-opioid ligands.[7]

While a direct comparison of identically substituted ligands is not available, the data suggests that both scaffolds can effectively present the necessary pharmacophores for high-affinity binding to the μ-opioid receptor. The choice between them may therefore depend on other factors such as synthetic feasibility and desired ADME-Tox profiles.

dot

cluster_scaffolds Bicyclic Scaffolds cluster_targets Biological Targets 3,10-diazabicyclo[4.3.1]decane 3,10-diazabicyclo[4.3.1]decane FKBPs FKBPs 3,10-diazabicyclo[4.3.1]decane->FKBPs Potent Inhibition GPCRs GPCRs 3,10-diazabicyclo[4.3.1]decane->GPCRs Opioid Receptor Affinity 3,8-diazabicyclo[3.2.1]octane 3,8-diazabicyclo[3.2.1]octane 3,8-diazabicyclo[3.2.1]octane->GPCRs Opioid & nAChR Ligands Tropane Tropane Tropane->GPCRs nAChR Ligands Ion Channels Ion Channels Kinases Kinases

Figure 1: Overview of the application of different bicyclic scaffolds in targeting various protein families.

Experimental Protocols

To facilitate the practical application of the information presented in this guide, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate
Competitive Binding Assay using Fluorescence Polarization

This assay is a powerful tool for determining the binding affinity of a ligand for its target protein.[14]

Principle: A fluorescently labeled ligand (tracer) binds to the target protein, resulting in a high fluorescence polarization signal. An unlabeled test compound competes with the tracer for binding to the protein. As the concentration of the test compound increases, it displaces the tracer, causing a decrease in the fluorescence polarization signal.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the target protein in a suitable buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a stock solution of the fluorescently labeled tracer ligand.

    • Prepare serial dilutions of the unlabeled test compound.

  • Assay Setup:

    • In a black, low-volume 384-well plate, add the target protein to all wells (except for the blank).

    • Add the fluorescently labeled tracer to all wells.

    • Add the serially diluted test compound to the appropriate wells. Include a control with no test compound.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

dot

start Start reagent_prep Reagent Preparation (Protein, Tracer, Test Compound) start->reagent_prep assay_setup Assay Setup in 384-well Plate reagent_prep->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation measurement Measure Fluorescence Polarization incubation->measurement data_analysis Data Analysis (IC50 and Ki Determination) measurement->data_analysis end End data_analysis->end

Figure 2: Workflow for a competitive binding assay using fluorescence polarization.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting the passive permeability of a compound across a lipid membrane, which is a key determinant of oral bioavailability.

Principle: A multi-well plate with a filter coated with a lipid solution separates a donor compartment (containing the test compound) from an acceptor compartment. The amount of compound that diffuses from the donor to the acceptor compartment over time is measured to determine its permeability.

Protocol:

  • Plate Preparation:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a buffer to the final desired concentration.

  • Assay Setup:

    • Add the test compound solution to the donor wells.

    • Add buffer to the acceptor wells of a separate 96-well plate.

    • Place the donor plate on top of the acceptor plate to form a "sandwich."

  • Incubation:

    • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation:

    • Calculate the effective permeability (Pe) of the compound using the measured concentrations and the assay parameters.

ADME-Tox Profile Comparison

A favorable ADME-Tox profile is paramount for the successful development of a drug candidate. While comprehensive, directly comparative ADME-Tox data for ligands derived from these scaffolds is scarce, we can infer potential trends based on their physicochemical properties and available in silico and in vitro data.[2][15][16][17][18]

ADME-Tox ParameterTert-butyl 3,10-diazabicyclo[4.3.1]decane3,8-Diazabicyclo[3.2.1]octaneTropane
Aqueous Solubility Likely to be influenced by substituents; the core is moderately polar.Generally good due to the presence of two basic nitrogens.Good, especially in its protonated form.
Membrane Permeability May require optimization to balance polarity and lipophilicity.Can exhibit good permeability, often a feature of CNS-active drugs.Generally good, a hallmark of many tropane alkaloids.
Metabolic Stability The bicyclic core is generally stable; metabolism often occurs on substituents.The core is relatively stable; N-dealkylation is a common metabolic pathway.The ester linkage in many natural tropanes is susceptible to hydrolysis.
Cytotoxicity Dependent on the specific ligand and its target.Generally low for the core scaffold.Varies widely depending on the specific alkaloid.
hERG Inhibition Potential for inhibition should be assessed for basic derivatives.Some derivatives have shown hERG liability.Some tropane derivatives are known hERG inhibitors.

Table 2: Qualitative comparison of predicted ADME-Tox profiles of the scaffolds.

Conclusion and Future Directions

The "Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate" scaffold presents a compelling option for ligand design, offering a rigid and synthetically tractable framework for the development of potent and selective modulators of various biological targets. Its successful application in the design of FKBP inhibitors demonstrates its potential.

Compared to the 3,8-diazabicyclo[3.2.1]octane and tropane scaffolds, the 3,10-diazabicyclo[4.3.1]decane system offers a distinct three-dimensional geometry and a different arrangement of heteroatoms, providing opportunities to explore novel chemical space and achieve unique target interactions.

However, a more comprehensive understanding of its broader utility requires further investigation. Head-to-head comparisons of ligands derived from these scaffolds against a wider range of biological targets, coupled with detailed ADME-Tox profiling, are crucial to fully elucidate the relative advantages and disadvantages of each scaffold. As our understanding of the intricate relationship between molecular architecture and biological activity continues to grow, scaffolds like 3,10-diazabicyclo[4.3.1]decane will undoubtedly play an increasingly important role in the discovery of the next generation of therapeutics.

References

  • Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. (2022). Nature Communications. [Link]

  • Enantioselective Synthesis of Tropane Scaffolds by an Organocatalyzed 1,3-Dipolar Cycloaddition of 3-Oxidopyridinium Betaines and Dienamines. (2023). Chemistry – A European Journal. [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega. [Link]

  • WO2021175848A1 - Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders. (2021).
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (2023). RSC Medicinal Chemistry. [Link]

  • Fluorescence Polarization Competition Assay (FPCA). (2017). Bio-protocol. [Link]

  • ADME Tox of diversified chemical scaffolds: NCEs & multi-component herbal products. (2014). Journal of Drug Designing. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). Molecules. [Link]

  • Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. (1998). Journal of Medicinal Chemistry. [Link]

  • An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. (2010). Chinese Chemical Letters. [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. (2013). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of conformationally restricted σ1 receptor ligands with 7,9-diazabicyclo[4.2.2]decane scaffold. (2010). Organic & Biomolecular Chemistry. [Link]

  • Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. (2021). Molecules. [Link]

  • Stereoselective construction of the 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold, a privileged motif for FK506-binding proteins. (2014). Organic Letters. [Link]

  • 1,4,7,10-tetraazacyclododecane. (2004). Organic Syntheses. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2021). RSC Medicinal Chemistry. [Link]

  • On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl). (2010). Tetrahedron Letters. [Link]

  • 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-propyl-. (2024). PubChem. [Link]

  • Computer-aided design, synthesis, and biological evaluation of [4.3.0] bicyclic prolyl oligopeptidase and fibroblast activation. (2020). ChemRxiv. [Link]

  • Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. (2023). Arkivoc. [Link]

  • Synthesis of Tropane Derivatives. (2019). IntechOpen. [Link]

  • Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. (2006). Journal of Medicinal Chemistry. [Link]

  • Modeling ADME/Tox for Drug Discovery in the Age of Data. (2021). Journal of Computer-Aided Molecular Design. [Link]

  • Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. (2017). LJMU Research Online. [Link]

  • ADME-drug-likeness: enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction. (2025). Briefings in Bioinformatics. [Link]

  • Modeling ADME/Tox for Drug Discovery in the Age of Data. (2026). ResearchGate. [Link]

Sources

Navigating the In Vitro Metabolic Stability of tert-Butyl Carbamates: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The Dual Nature of tert-Butyl Carbamates in Drug Discovery

Historically relegated to the realm of synthetic protecting groups, the tert-butyl carbamate (Boc) moiety is increasingly evaluated as a structural motif in medicinal chemistry. Carbamates function as "amide-ester" hybrids, deriving chemical stability from the resonance between the amide nitrogen and the carboxyl oxygen[1].

However, when incorporated into clinical candidates, the bulky, electron-rich tert-butyl group introduces specific physicochemical and metabolic liabilities. In the context of lead optimization, the presence of a Boc group is frequently associated with low gastric and metabolic stability[2]. Understanding how to profile and engineer around these vulnerabilities is essential for drug development professionals.

Mechanistic Profiling of Boc Metabolism

Understanding the causality behind Boc degradation is critical for rational drug design. In vitro incubations with human liver microsomes (HLM) or hepatocytes reveal two primary pathways of degradation:

  • Aliphatic Hydroxylation (Phase I): Cytochrome P450 (CYP450) enzymes aggressively target the primary C-H bonds of the tert-butyl group. Hydroxylation at the tert-butyl group is a major metabolic attack in mammalian metabolism[3].

  • Esterase-Mediated Hydrolysis: Carboxylesterases can cleave the carbamate linkage, leading to the spontaneous decarboxylation of the resulting carbamic acid into a free amine, carbon dioxide, and tert-butanol.

G Boc tert-Butyl Carbamate (Parent) CYP CYP450 Hydroxylation Boc->CYP Phase I CES Carboxylesterase Hydrolysis Boc->CES Cleavage Met1 Hydroxylated Metabolite CYP->Met1 Met2 Free Amine + CO2 + t-BuOH CES->Met2

Fig 1. Primary in vitro metabolic pathways of tert-butyl carbamates via CYP450 and esterases.

Comparative Metabolic Stability: Boc vs. Alternatives

When a Boc group exhibits high intrinsic clearance ( CLint​ ), bioisosteric replacement is required. The table below summarizes how the Boc group compares to alternative structural moieties. For instance, replacing a Boc group with a cyclopropyl carbamate can significantly reduce in vitro clearance (e.g., to 5.9 µL/min/mg in HLM)[4], while an oxadiazole ring serves as an excellent bioisostere to maintain H-bond interactions while resisting hydrolysis[2].

Table 1: Comparative In Vitro Metabolic Stability of Carbamates and Bioisosteres

Functional GroupStructural AdvantageTypical HLM CLint​ (µL/min/mg)Primary Metabolic Liability
tert-Butyl Carbamate High lipophilicity, strong H-bond acceptor> 45.0 (High)CYP-mediated aliphatic hydroxylation, acid lability
Cyclopropyl Carbamate Reduced lipophilicity, increased ring strain< 10.0 (Low)Slower CYP oxidation, improved LLE
1,2,4-Oxadiazole Planar bioisostere, retains H-bonding< 15.0 (Low)Generally stable; resists esterase cleavage
Alkyl Amide High chemical stabilityVariable (10 - 40)N-dealkylation, amidase cleavage

Self-Validating Experimental Protocol: Microsomal Stability Assay

To accurately assess the metabolic liability of Boc-containing compounds, a robust, self-validating in vitro assay is required. The following protocol utilizes Human Liver Microsomes (HLM) to isolate Phase I (CYP450) metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the Boc-compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

    • Causality: A 0.5 mg/mL protein concentration ensures linear enzyme kinetics without causing excessive non-specific protein binding, which could artificially mask clearance.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Establishes absolute thermal equilibrium so that the reaction rate is strictly dependent on cofactor addition, preventing a temperature-induced lag phase in the kinetic curve.

  • Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise "zero-time" trigger for Phase I oxidation.

  • Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating proteins to ensure a clean injection for LC-MS/MS analysis.

  • Validation Controls: Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel.

    • Causality: Validates the metabolic competency and enzymatic viability of the specific HLM batch used.

G Prep 1. Compound & HLM Prep (1 µM Test Cmpd, 0.5 mg/mL HLM) PreInc 2. Pre-incubation (37°C, 5 min) - Thermal Eq. Prep->PreInc NADPH 3. Reaction Initiation (Add 1 mM NADPH) PreInc->NADPH Quench 4. Time-Course Quenching (Ice-cold Acetonitrile + IS) NADPH->Quench LCMS 5. LC-MS/MS Analysis (Substrate Depletion) Quench->LCMS Calc 6. Data Processing (Calculate t1/2 and CL_int) LCMS->Calc

Fig 2. Self-validating workflow for human liver microsome (HLM) metabolic stability assays.

Strategic Lead Optimization: Engineering Around Boc Liabilities

When a Boc-containing hit exhibits poor metabolic stability, structural rigidification or electronic modulation is necessary. By systematically replacing the tert-butyl group with sterically constrained or electronically deactivated bioisosteres, drug development professionals can preserve the critical target-binding interactions of the carbamate core while engineering out its inherent metabolic weaknesses.

G Liability Boc Liability: High CL_int / Acid Lability Strat1 Cyclopropyl Carbamate (Reduces Lipophilicity) Liability->Strat1 Strat2 1,2,4-Oxadiazole (Retains H-Bonding) Liability->Strat2 Strat3 Amide / Urea (Improves Stability) Liability->Strat3 Outcome Optimized Lead (Lower CL_int, High LLE) Strat1->Outcome Strat2->Outcome Strat3->Outcome

Fig 3. Bioisosteric replacement strategies to overcome tert-butyl carbamate metabolic liabilities.

References

  • Title : Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source : nih.gov URL : 1

  • Title : Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors Source : nih.gov URL :2

  • Title : p-tert-Butyl-benzyl N-3-Pyridyldithiocarbonimidate, S-1358) and Denmert Sulfoxides in Liver Enzyme Systems Source : tandfonline.com URL :3

  • Title : Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design Source : acs.org URL : 4

Sources

Analytical Comparison Guide: Spectroscopic Identification of Impurities in Bicyclic Diamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Regioisomers and Protection Artifacts in tert-Butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate

Bridged bicyclic diamines, such as the 3,10-diazabicyclo[4.3.1]decane system, are privileged scaffolds in modern drug discovery. Their rigid, sp3-rich architecture improves metabolic stability and target selectivity compared to traditional flat piperazines. However, the synthesis of these building blocks—specifically the selective mono-Boc protection of non-equivalent secondary amines—presents a significant analytical bottleneck .

Because the N10 position (the 1-atom bridge) is sterically encumbered while the N3 position (within the flexible 7-membered ring) is highly accessible, kinetic mono-protection often heavily favors the unwanted 3-Boc regioisomer . Consequently, commercial or synthesized batches of tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate frequently contain four distinct species: the target 10-Boc compound, the 3-Boc regioisomeric impurity, des-Boc remnants, and di-Boc over-protection artifacts.

This guide objectively compares analytical modalities for profiling these impurities and provides self-validating spectroscopic workflows for definitive structural elucidation.

Comparative Analysis of Analytical Modalities

To establish a robust impurity profile, a single analytical technique is insufficient. LC-MS/MS easily identifies mass-variant impurities (des-Boc and di-Boc) but fails to differentiate regioisomers due to identical fragmentation pathways. Conversely, NMR provides absolute structural connectivity but lacks the throughput for routine batch screening.

Table 1 compares the performance of standard analytical platforms for this specific scaffold.

Table 1: Modality Comparison for Bicyclic Diamine Impurity Profiling

Analytical ModalityDes-Boc / Di-Boc DetectionRegioisomer ResolutionStructural ElucidationThroughputBest Use Case
LC-MS/MS (ESI) Excellent (Distinct m/z)Poor (Isobaric co-elution)Low (Identical MS/MS)HighRapid purity & mass screening
SFC-UV/MS GoodExcellent (Dipole variance)LowMediumPreparative isolation & % area
1D 1H NMR ModeratePoor (Signal overlap)ModerateHighRoutine QA / Solvent checks
2D NMR (HMBC) ModerateExcellentHigh (Absolute mapping)LowDefinitive characterization

Analytical Workflow & Logic

The optimal strategy utilizes a multi-modal approach: rapid mass-based screening followed by chromatographic isolation and definitive 2D NMR mapping.

Workflow Start Crude tert-butyl 3,10-diazabicyclo[4.3.1] decane-10-carboxylate LCMS LC-MS/MS Profiling (Mass & Purity) Start->LCMS SFC SFC-UV Separation (Regioisomer Resolution) LCMS->SFC Isobaric peaks DesBoc Des-Boc / Di-Boc Impurities (Identified by m/z) LCMS->DesBoc m/z shifts NMR 2D NMR (HMBC/HSQC) (Absolute Regiochemistry) SFC->NMR Isolate fractions Regio 3-Boc Regioisomer (Identified by NMR) NMR->Regio HMBC correlation

Fig 1. Multi-modal analytical workflow for bicyclic diamine impurity profiling.

Self-Validating Experimental Protocols

Protocol A: SFC-MS Method for Isobaric Regioisomer Resolution

Causality: Basic secondary amines (like the unprotected nitrogen in our scaffold) interact strongly with residual silanols on standard reversed-phase LC columns, causing severe peak tailing and co-elution of regioisomers. Supercritical Fluid Chromatography (SFC) utilizing a basic stationary phase (e.g., 2-Ethylpyridine) neutralizes these interactions. The isomers are then cleanly resolved based on subtle differences in their dipole moments and hydrogen-bonding capacities.

Self-Validation System: This protocol incorporates a system suitability test (SST) to verify the suppression of secondary interactions before sample analysis.

  • System Priming & Blank: Run a blank gradient (Methanol/CO2) to establish a baseline and confirm zero carryover from previous basic analytes.

  • System Suitability Test (SST): Inject a reference standard of a known basic amine (e.g., caffeine or benzylamine).

    • Validation Gate: Proceed only if the SST peak asymmetry factor ( As​ ) is < 1.5. If As​ > 1.5, the basic additive is insufficient; flush the system.

  • Sample Preparation: Dissolve the crude mixture in LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Chromatographic Parameters:

    • Column: Torq 2-Ethylpyridine (3.0 x 50 mm, 1.7 µm).

    • Mobile Phase: CO2 / Methanol with 0.2% NH3 (basic additive).

    • Gradient: 5% to 40% Methanol over 4 minutes.

  • MS Detection: Monitor for the target mass [M+H]+=241.3 (Mono-Boc), [M+H]+=141.2 (Des-Boc), and [M+H]+=341.5 (Di-Boc).

    • Note on MS/MS: Both the 3-Boc and 10-Boc isomers will yield identical MS/MS fragments: loss of isobutylene (-56 Da) and CO2​ (-44 Da), leaving the core m/z 141.2 . Therefore, chromatographic separation prior to MS is mandatory.

Protocol B: 2D NMR (HSQC/HMBC) for Absolute Regiochemistry

Causality: 1D 1H NMR is inadequate for regioisomer assignment because the aliphatic protons of the bicyclic core severely overlap in the 2.5–3.5 ppm region. To definitively assign the Boc position, we must observe the long-range 1H−13C coupling between the Boc carbonyl carbon (~155 ppm) and the adjacent protons on the bicyclic ring.

Self-Validation System: The protocol uses a multiplicity-edited HSQC as an internal control to prevent false-positive HMBC assignments caused by overlapping proton signals.

  • Sample Preparation: Dissolve 15-20 mg of the SFC-isolated fraction in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal reference).

  • 1D Baselines: Acquire standard 1H and 13C spectra to verify concentration and ensure the carbamate carbonyl carbon is visible at ~155 ppm.

  • Multiplicity-Edited HSQC (Internal Validation): Acquire an HSQC spectrum to map all direct 1H−13C connections.

    • Validation Gate: Use phase editing to unambiguously distinguish CH2​ groups (blue/negative) from CH groups (red/positive). The bridgeheads (C1/C6) are CH groups; the equatorial positions (C2/C4) are CH2​ groups.

  • HMBC Acquisition: Acquire an HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz).

  • Data Interpretation: Trace the correlation from the Boc carbonyl carbon (155 ppm) to the proton axis.

HMBCLogic BocCarbonyl Boc Carbonyl (13C ~155 ppm) N10_CH Bridgehead CH (C1/C6) & Bridge CH2 (C10) BocCarbonyl->N10_CH HMBC Correlation N3_CH2 Equatorial CH2 (C2/C4) BocCarbonyl->N3_CH2 HMBC Correlation Target 10-Boc Isomer (Target) N10_CH->Target Impurity 3-Boc Isomer (Impurity) N3_CH2->Impurity

Fig 2. HMBC NMR logic for distinguishing 10-Boc (target) from 3-Boc (impurity) regioisomers.

Table 2: Key NMR Chemical Shifts & HMBC Correlations for Regioisomer Assignment

CompoundPosition 1H Shift (ppm) 13C Shift (ppm)Key HMBC Correlation to Boc Carbonyl (~155 ppm)
10-Boc (Target) C1 / C6 (Bridgeheads)3.10 - 3.30 (m)45.2Strong
10-Boc (Target) C2 / C4 (Equatorial)2.60 - 2.80 (m)52.1None
3-Boc (Impurity) C2 / C4 (Equatorial)3.40 - 3.60 (m)48.5Strong
3-Boc (Impurity) C1 / C6 (Bridgeheads)2.40 - 2.60 (m)41.3None

Note: Chemical shifts are approximate and heavily dependent on concentration and solvent ( CDCl3​ ) due to the dynamic conformational flipping of the 7-membered ring.

Conclusion

Achieving high purity in complex bicyclic scaffolds like tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate requires an analytical strategy that acknowledges the limitations of standard LC-MS. Because the 3-Boc regioisomer is kinetically favored and isobaric to the target, SFC-MS must be employed for chromatographic resolution, followed by rigorous 2D NMR (HSQC/HMBC) to definitively map the regiochemistry. By implementing the self-validating protocols outlined above, development chemists can confidently identify and quantify protection artifacts, ensuring the integrity of downstream medicinal chemistry campaigns.

References

  • Greco, A., et al. "Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry." PubMed (NIH). Available at:[Link]

  • Kawahara, S., et al. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." MDPI. Available at:[Link]

  • Ha, H.-J., et al. "Selective Mono-BOC Protection of Diamines." ResearchGate. Available at:[Link]

Comparative Guide: X-ray Crystallography Workflows for Diazabicyclo[4.3.1]decane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The diazabicyclo[4.3.1]decane scaffold is a privileged, conformationally restricted motif heavily utilized in neuropharmacology and oncology. Most notably, derivatives of this bridged bicyclic system act as highly potent, selective inhibitors of FK506-binding proteins (FKBP51 and FKBP52), which are critical targets in psychiatric and neurodegenerative disorders[1][2].

The biological efficacy of these derivatives is exquisitely sensitive to their 3D stereochemistry. For instance, the specific orientation of alpha-methyl substitutions, or the ability of the scaffold's sulfonamide nitrogen to accept an unusual hydrogen bond from Tyr113 in the FKBP51 binding pocket, dictates target selectivity[1][3]. Consequently, rigorous structural elucidation via X-ray crystallography is non-negotiable in the drug development pipeline.

As a Senior Application Scientist, I frequently navigate the structural biology bottlenecks associated with these compounds—namely, their tendency to form highly soluble, poorly diffracting microcrystals, and the absolute necessity to unambiguously assign chiral centers. This guide objectively compares state-of-the-art X-ray diffractometer technologies and crystallization methodologies, providing self-validating protocols to ensure scientific integrity from the wet lab to the final electron density map.

Part 1: Comparative Analysis of X-ray Source Technologies

When determining the structure of a novel diazabicyclo[4.3.1]decane derivative, the choice of X-ray source dictates the resolution limit, data collection strategy, and the ability to resolve absolute configuration. Below is a comparison between modern In-House Microfocus systems and Synchrotron Microfocus beamlines.

Table 1: Performance Comparison of X-ray Sources
ParameterIn-House Microfocus (Cu Kα)Synchrotron Microfocus (e.g., ESRF ID23-2)
Optimal Crystal Size > 20–50 µm1–10 µm (Microcrystals)
X-ray Flux (photons/s) ~10⁹~10¹² – 10¹³
Detector Technology HPC (e.g., EIGER2 R, HyPix-arc)High-speed HPC (e.g., EIGER2 9M)
Absolute Configuration Excellent (High anomalous signal for C, N, O)Excellent (Tunable wavelength for specific edges)
Data Collection Time 2 to 24 hours1 to 5 minutes
Radiation Damage Risk Low to ModerateExtremely High (Requires strict 100K cryocooling)
Primary Application Small molecule scaffold validationProtein-ligand co-crystal structural elucidation

Causality Insight: Why prefer a Cu Kα source for small molecule absolute structure determination? The anomalous scattering signal ( f′′ ) for light atoms (Carbon, Nitrogen, Oxygen) is significantly stronger at the Cu Kα wavelength ( λ=1.5418 Å) compared to Mo Kα ( λ=0.7107 Å). This stronger signal is mathematically required to accurately calculate the Flack parameter near zero, definitively proving the absolute stereochemistry of the chiral centers within the [4.3.1] bicyclic core without relying on heavy-atom derivatization[4].

Conversely, when dealing with FKBP51-ligand co-crystals, the sheer size of the asymmetric unit and the typically small crystal size (<10 µm) necessitate the extreme brilliance and 4–10 µm beam size of a synchrotron microfocus beamline, such as ID23-2 at the ESRF[5].

Part 2: Comparative Analysis of Crystallization Methodologies

Bridged bicyclic compounds present unique thermodynamic challenges during crystallization. The table below compares the optimal methodologies for isolating the neat scaffold versus isolating the protein-ligand complex.

Table 2: Crystallization Methodologies Comparison
ParameterSlow Evaporation (Small Molecule)Sitting-Drop Vapor Diffusion (Co-Crystal)
System State Neat organic solvent (e.g., EtOAc/Hexane)Aqueous buffer + Precipitant (e.g., PEG)
Supersaturation Mechanism Gradual solvent lossVapor phase equilibration against a reservoir
Evaporation Rate Very Slow (Days to Weeks)Controlled by reservoir osmolarity
Crystal Quality High (Promotes highly ordered lattices)Moderate to High (Depends on protein purity)
Throughput Low (Manual setup)Very High (Automated liquid handlers)

Causality Insight: Diazabicyclo[4.3.1]decane derivatives often exhibit high solubility in standard organic solvents, making traditional cooling crystallization ineffective. Slow evaporation allows the solvent to escape at a highly controlled rate, slowly pushing the system into the metastable zone of the solubility phase diagram. This controlled nucleation prevents the formation of twinned aggregates. For protein-ligand complexes, sitting-drop vapor diffusion is preferred because it gently dehydrates the drop, driving both the protein and the ligand into supersaturation simultaneously while preserving the critical hydration shell required for macromolecular lattice formation.

Part 3: Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, every structural biology workflow must be treated as a self-validating system.

Protocol A: Small Molecule Crystallization & In-House Diffraction

Objective: Unambiguous assignment of the absolute configuration of a synthesized diazabicyclo[4.3.1]decane derivative.

  • Solvent Selection & Setup: Dissolve 5 mg of the highly pure (>99% by HPLC) derivative in a minimum volume of a moderately polar solvent (e.g., Ethyl Acetate). Add a non-polar anti-solvent (e.g., Hexane) dropwise until the solution becomes slightly turbid, then add a single drop of EtOAc to clear it. Puncture the vial cap with a 20-gauge needle to allow slow evaporation.

  • Optical Validation (Self-Validation Check 1): Once crystals form, harvest a >20 µm crystal and examine it under a polarized light microscope. Validation: The crystal must extinguish light uniformly when rotated. Non-uniform extinction indicates a twinned aggregate; discard and select another.

  • Data Collection: Mount the crystal on a MiTeGen loop using paratone oil and flash-cool to 100K. Collect full sphere data using a Cu Kα microfocus source equipped with an HPC detector to ensure high redundancy for anomalous signal extraction.

  • Refinement & Absolute Structure (Self-Validation Check 2): Integrate and scale the data. Solve the structure using direct methods. Validation: Post-refinement, the calculated Flack parameter must be 0.00±0.03 with a Goodness-of-Fit (GooF) near 1.0. A Flack parameter near 0.5 indicates racemic twinning, requiring recrystallization.

Protocol B: FKBP51 Co-Crystallization & Synchrotron SWSX

Objective: Resolve the binding mode and Tyr113 hydrogen-bonding network of the ligand within the FKBP51 pocket.

  • Complex Formation & DLS (Self-Validation Check 1): Incubate purified FKBP51 (10 mg/mL) with a 3-fold molar excess of the diazabicyclo[4.3.1]decane ligand (dissolved in 100% DMSO, final DMSO <2% v/v) for 2 hours at 4°C. Validation: Perform Dynamic Light Scattering (DLS). The Polydispersity Index (PdI) must be <15%, confirming a monodisperse complex ready for crystallization.

  • Sitting-Drop Setup: Using an automated liquid handler, set up 400 nL drops (1:1 protein complex to reservoir solution) against a sparse-matrix PEG screen. Seal the plates and incubate at 20°C.

  • Synchrotron Data Collection: Harvest microcrystals (<10 µm) and cryoprotect in reservoir solution supplemented with 20% glycerol to prevent ice ring formation. Collect data at a microfocus beamline (e.g., ESRF ID23-2). If crystals are highly defective or radiation-sensitive, utilize Multiple Small-Wedge Synchrotron Crystallography (SWSX) to merge 5-10° wedges of data from multiple micro-regions, mitigating radiation damage[6].

  • Electron Density Validation (Self-Validation Check 2): Solve the structure via Molecular Replacement using an apo-FKBP51 model. Validation: Before modeling the ligand, generate an Fo​−Fc​ difference map. The diazabicyclo[4.3.1]decane derivative must only be built into positive difference density contoured at >3σ to strictly eliminate model bias.

Part 4: Workflow Decision Matrix

The following logic diagram outlines the decision-making process for analyzing these complex derivatives.

G Target Diazabicyclo[4.3.1]decane Scaffold SmallMol Small Molecule Absolute Structure Target->SmallMol CoCryst Protein-Ligand Co-Crystallization Target->CoCryst Evap Slow Evaporation (Organic Solvents) SmallMol->Evap Vapor Sitting-Drop Vapor Diffusion CoCryst->Vapor CuKa In-House Microfocus (Cu Kα Source) Evap->CuKa Crystal >20 µm Sync Synchrotron Microfocus (e.g., ESRF ID23-2) Evap->Sync Microcrystal <10 µm Vapor->Sync High Resolution Req. Val1 Flack Parameter ~0 Stereocenter Confirmed CuKa->Val1 Sync->Val1 Val2 Fo-Fc Difference Map Binding Mode Resolved Sync->Val2

Fig 1: Decision matrix for the crystallographic analysis of diazabicyclo[4.3.1]decane derivatives.

Part 5: References

  • Bischoff, M., et al. "Stereoselective Construction of the 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one Scaffold, a Privileged Motif for FK506-Binding Proteins." Organic Letters, American Chemical Society (2014).[Link]

  • Gaali, S., et al. "Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders." World Intellectual Property Organization, WO2021175848A1 (2021).

  • Hausch, F., et al. "Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders." World Intellectual Property Organization, WO2015110271A1 (2015).

  • European Molecular Biology Laboratory (EMBL). "The microfocus ID23-2 beamline." EMBL Structural Biology Services (2024).[Link]

  • Hoshino, M., et al. "Application of multiple small-wedge synchrotron crystallography for post-reaction structural characterization of a stimuli-responsive small-molecule crystal." Bulletin of the Chemical Society of Japan, Oxford Academic (2025).[Link]

  • Schmøkel, M. S., et al. "Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals." IUCrJ, International Union of Crystallography (2023).[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.